Product packaging for 4-Methoxy-4'-pentylbiphenyl(Cat. No.:CAS No. 58244-49-8)

4-Methoxy-4'-pentylbiphenyl

Cat. No.: B15465884
CAS No.: 58244-49-8
M. Wt: 254.4 g/mol
InChI Key: RVBDKYNSNIEROV-UHFFFAOYSA-N
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Description

4-Methoxy-4'-pentylbiphenyl (CAS 58244-49-8) is an organic compound with the molecular formula C18H22O and a molecular weight of 254.37 g/mol . This substituted biphenyl features methoxy and pentyl functional groups at the 4 and 4' positions of the benzene rings, a structure common in advanced material science research. Compounds of this class have been investigated in the context of liquid crystal displays and polymer science, particularly for creating materials with specific optical and electronic properties . The molecular structure contributes to properties like thermal stability and specific mesomorphic behavior, which are valuable for developing new functional materials. Researchers can utilize this compound as a building block or intermediate in synthetic chemistry to create more complex molecular architectures. It is also a candidate for studying structure-property relationships in organic semiconductors and other advanced materials. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22O B15465884 4-Methoxy-4'-pentylbiphenyl CAS No. 58244-49-8

Properties

CAS No.

58244-49-8

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

1-methoxy-4-(4-pentylphenyl)benzene

InChI

InChI=1S/C18H22O/c1-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19-2)14-12-17/h7-14H,3-6H2,1-2H3

InChI Key

RVBDKYNSNIEROV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Liquid Crystal Properties of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Limited Data on 4-Methoxy-4'-pentylbiphenyl

Initial literature searches yielded minimal specific data on the liquid crystal properties of this compound. This suggests that it is not as commonly studied as other members of the biphenyl family of liquid crystals.

4-Pentylphenyl 4-methoxybenzoate (PPMB or Nematal 105)

A compound with a similar name, 4-Pentylphenyl 4-methoxybenzoate, is a known nematic liquid crystal. It is important to note the structural difference: PPMB is a phenyl ester, whereas this compound is a biphenyl. This difference in the core structure significantly influences the material's physical and liquid crystal properties.

General Properties of 4-Pentylphenyl 4-methoxybenzoate
PropertyValue
Synonyms PPMB, Nematal 105
CAS Number 38444-13-2
Molecular Formula C19H22O3
Molecular Weight 298.38 g/mol
Appearance White powder/crystals
Liquid Crystal Phase Nematic

A Comprehensive Technical Guide to 4-Cyano-4'-pentylbiphenyl (5CB)

As a close structural analog to this compound (differing by the substitution of a methoxy group with a cyano group), 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, serves as an excellent and well-documented model for understanding the liquid crystal behavior of this class of compounds.[1][2][3]

Physicochemical Properties of 5CB

The following table summarizes the key physical properties of 5CB.

PropertyValueReference
Chemical Formula C18H19N[2]
Molar Mass 249.357 g·mol−1[2]
Appearance Colorless (isotropic) or cloudy white (nematic)[2]
Density 1.022 g/cm³[2]
Refractive Index (n20/D) 1.532[4]
Liquid Crystal Properties of 5CB

5CB exhibits a nematic liquid crystal phase over a well-defined temperature range.[1][2][5] The transition temperatures and associated enthalpy changes are crucial parameters for its application and are presented below.

TransitionTemperature (°C)Enthalpy Change (ΔH)Reference
Crystal to Nematic (K-N)22.549 J/g·K (for a stable crystalline phase C2)[1][2][5][6]
Nematic to Isotropic (N-I)35.0-[1][2][5]

Note: The polymorphism of 5CB has been studied, revealing different crystalline phases (C1, C2) and a glassy liquid crystal phase depending on the thermal history. The enthalpy value provided is for the transition from the more stable C2 phase.[6]

Experimental Protocols

The characterization of liquid crystals like 5CB relies on a suite of standard analytical techniques.[7][8] The two primary methods for determining phase transitions and identifying liquid crystal phases are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions.

Methodology:

  • A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The instrument heats the sample and reference at a constant rate (e.g., 5 K/min) over a specified temperature range that encompasses the expected phase transitions.[9]

  • The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Phase transitions are observed as endothermic (melting) or exothermic (crystallization) peaks in the heat flow versus temperature curve.

  • The onset temperature of a peak is typically taken as the transition temperature.

  • The area under the peak is integrated to determine the enthalpy of the transition.

  • The sample is then cooled at a controlled rate to observe transitions upon cooling.

Polarized Optical Microscopy (POM)

Objective: To visually identify liquid crystal phases by observing their characteristic textures.

Methodology:

  • A small amount of the liquid crystal sample is placed on a clean glass microscope slide.

  • A coverslip is placed over the sample to create a thin film.

  • The slide is placed on a hot stage attached to a polarizing microscope. The hot stage allows for precise temperature control.

  • The sample is observed between crossed polarizers.

  • The sample is heated and cooled while observing the changes in texture.

  • Isotropic liquids appear dark between crossed polarizers, while anisotropic liquid crystal phases exhibit birefringence, resulting in characteristic colorful and textured patterns.

  • The nematic phase of 5CB, for instance, is often identified by its characteristic "Schlieren" or "marbled" texture.[10]

  • The temperatures at which these textural changes occur are recorded as the phase transition temperatures, corroborating the data obtained from DSC.

Visualizations

Experimental Workflow for Liquid Crystal Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or commercially obtained liquid crystal material.

G cluster_synthesis Material Acquisition cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation cluster_application Application & Further Study synthesis Synthesis or Commercial Purchase dsc Differential Scanning Calorimetry (DSC) synthesis->dsc pom Polarized Optical Microscopy (POM) synthesis->pom xrd X-ray Diffraction (XRD) synthesis->xrd trans_temps Transition Temperature Determination dsc->trans_temps enthalpy Enthalpy Calculation dsc->enthalpy phase_id Phase Identification (Nematic, Smectic, etc.) pom->phase_id structure Structural Analysis xrd->structure device Device Fabrication (e.g., LCDs) phase_id->device trans_temps->device doping Doping Studies enthalpy->doping structure->device

Caption: A typical experimental workflow for the characterization and application of a liquid crystal material.

References

An In-Depth Technical Guide to 4-Methoxy-4'-pentylbiphenyl: Chemical Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-4'-pentylbiphenyl, a biphenyl derivative of interest in various fields of chemical research and materials science. This document details its chemical structure, outlines a robust synthesis protocol, and presents key quantitative data to support further investigation and application.

Chemical Structure

This compound possesses a core biphenyl framework, which consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted at the 4-position with a methoxy group (-OCH₃), while the other is substituted at the 4'-position with a pentyl group (-C₅H₁₁). This asymmetrical substitution pattern imparts specific physical and chemical properties to the molecule.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the synthesis of similar biphenyl derivatives.[2][3]

Reactants:

  • 4-Methoxyphenylboronic acid

  • 1-Bromo-4-pentylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenylboronic acid (1.2 equivalents) and 1-bromo-4-pentylbenzene (1.0 equivalent).

  • Solvent Addition: Add a 2:1 mixture of toluene and ethanol to the flask, followed by an aqueous solution of potassium carbonate (2.0 equivalents).

  • Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Methoxyphenylboronic_Acid 4-Methoxyphenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Reaction 4-Methoxyphenylboronic_Acid->Suzuki_Coupling 1-Bromo-4-pentylbenzene 1-Bromo-4-pentylbenzene 1-Bromo-4-pentylbenzene->Suzuki_Coupling Pd(OAc)2 Pd(OAc)₂ Pd(OAc)2->Suzuki_Coupling PPh3 PPh₃ PPh3->Suzuki_Coupling Base K₂CO₃ (aq) Base->Suzuki_Coupling Solvent Toluene/Ethanol Solvent->Suzuki_Coupling Heat Reflux (80-90°C) Heat->Suzuki_Coupling Extraction Extraction Suzuki_Coupling->Extraction Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Final_Product This compound Chromatography->Final_Product Yields

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Physical Properties of 4-Methoxy-4'-alkylbiphenyls

CompoundAlkyl GroupMelting Point (°C)Boiling Point (°C)
4-Methoxy-4'-methylbiphenyl-CH₃102-104[4]Not Reported
4-Methoxy-4'-tert-butylbiphenyl-C(CH₃)₃129-130[1]Not Reported
This compound -C₅H₁₁ Not Reported Not Reported

Table 2: Spectral Data of 4-Methoxy-4'-alkylbiphenyls

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
4-Methoxybiphenyl7.56-7.52 (m, 4H), 7.40 (t, J = 6.0 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H)[4]Not Reported
4-Methoxy-4'-methylbiphenyl7.51 (d, J = 8.0 Hz, 2H), 7.45 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 6.97 (d, J = 8.0 Hz, 2H), 3.85 (s, 3H), 2.38 (s, 3H)[4]Not Reported
This compound Not Reported Not Reported

The provided data for analogous compounds can be used to estimate the expected physical properties and to aid in the characterization of synthesized this compound. For instance, the melting point is expected to be within the range of similar 4,4'-disubstituted biphenyls. The 1H NMR spectrum is anticipated to show characteristic signals for the aromatic protons, the methoxy group singlet at around 3.8 ppm, and the aliphatic protons of the pentyl group.

References

An In-depth Technical Guide to 4-Methoxy-4'-pentylbiphenyl: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-Methoxy-4'-pentylbiphenyl is not extensively available in public literature. This guide leverages data from closely related and structurally similar compounds, such as other 4,4'-disubstituted biphenyls and liquid crystals, to provide a comprehensive overview of its expected properties and synthesis.

Introduction

This compound belongs to the class of 4,4'-disubstituted biphenyls, a core structure in many liquid crystal materials. The molecular geometry, characterized by a rigid biphenyl core and flexible alkyl and alkoxy chains, is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. Understanding the physical and chemical properties of this compound is crucial for its potential applications in materials science, particularly in the development of liquid crystal displays (LCDs) and other electro-optic devices. This guide provides a detailed technical overview of its anticipated properties, a plausible synthesis protocol, and standard characterization methods.

Physical and Chemical Properties

The physical and chemical properties of this compound are largely influenced by its molecular structure: the biphenyl core contributes to its rigidity and thermal stability, the pentyl chain provides flexibility and influences the melting and clearing points, and the methoxy group introduces polarity. While specific data for this compound is scarce, the properties of analogous compounds provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds
PropertyThis compound (Expected)4-Cyano-4'-pentylbiphenyl (5CB)[1][2][3]4-Methoxy-4'-methylbiphenyl[4][5]4-Pentylphenyl 4-methoxybenzoate[6]
Molecular Formula C₁₈H₂₂OC₁₈H₁₉NC₁₄H₁₄OC₁₉H₂₂O₃
Molecular Weight 254.37 g/mol 249.36 g/mol 198.26 g/mol 298.38 g/mol
Appearance White crystalline solid or liquid crystalColorless liquid or white solidCrystalline PowderWhite powder/crystals
Melting Point Not available22.5 °C89-91 °C29.0 °C
Boiling Point Not available140-150 °C at 0.5 mmHgNot availableNot available
Solubility Expected to be soluble in organic solvents like toluene, chloroform, and acetone; insoluble in water.[7]Insoluble in water; miscible with ketones, chlorinated solvents, and toluene.[7]Not availableSoluble in Methanol.[6]
Liquid Crystal Phases Expected to exhibit nematic and/or smectic phasesNematicNot applicableNematic
Transition Temperatures Not availableCrystal to Nematic: 22.5 °C, Nematic to Isotropic: 35.0 °C[1][8]Not applicableNot available

Synthesis of this compound

The most versatile and widely used method for the synthesis of unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 4-Bromoanisole

  • 4-Pentylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromoanisole (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a small amount of water.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 4-Bromoanisole 4-Bromoanisole Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 4-Bromoanisole->Suzuki_Coupling Aryl Halide 4-Pentylphenylboronic_acid 4-Pentylphenylboronic_acid 4-Pentylphenylboronic_acid->Suzuki_Coupling Boronic Acid Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Suzuki_Coupling PPh3 PPh3 PPh3->Suzuki_Coupling K2CO3 K2CO3 K2CO3->Suzuki_Coupling Base Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Suzuki_Coupling Solvent Reflux (80-90°C) Reflux (80-90°C) Reflux (80-90°C)->Suzuki_Coupling Temperature Workup Aqueous Work-up & Extraction Suzuki_Coupling->Workup Product Mixture Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Characterization Methods

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized this compound.

Table 2: Expected Spectroscopic Data for this compound
TechniqueExpected Observations
¹H NMR Aromatic protons of the biphenyl core would appear as multiplets in the range of 6.9-7.6 ppm. The methoxy group protons would be a singlet at around 3.8 ppm. The pentyl chain protons would show characteristic multiplets in the upfield region (0.9-2.7 ppm).
¹³C NMR Signals for the aromatic carbons of the biphenyl core would be observed between 114-160 ppm. The methoxy carbon would appear around 55 ppm. The carbons of the pentyl chain would be found in the 14-36 ppm range.
FTIR Characteristic C-O stretching for the methoxy group around 1250 cm⁻¹. Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. C-H stretching of the aromatic rings and the alkyl chain would also be present.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 254.37. Fragmentation patterns would likely show cleavage of the pentyl chain and the methoxy group.

Liquid Crystal Properties and Structure-Property Relationship

The liquid crystalline behavior of this compound is a direct consequence of its molecular structure. The interplay between the rigid core and flexible tails, along with intermolecular forces, dictates the formation and stability of mesophases.

Structure_Property_Relationship cluster_structure Molecular Structure Biphenyl_Core Rigid Biphenyl Core Anisotropy Anisotropy Biphenyl_Core->Anisotropy Provides rigidity Pentyl_Chain Flexible Pentyl Chain Mesophase_Range Mesophase_Range Pentyl_Chain->Mesophase_Range Influences melting and clearing points Methoxy_Group Polar Methoxy Group Intermolecular_Forces Intermolecular_Forces Methoxy_Group->Intermolecular_Forces Introduces dipole moment LC_Phase_Formation Liquid Crystal Phase Formation (Nematic/Smectic) Anisotropy->LC_Phase_Formation Enables orientational order Mesophase_Range->LC_Phase_Formation Intermolecular_Forces->LC_Phase_Formation Affects molecular packing

Caption: Structure-property relationship in liquid crystals.

Applications

Given its structure, this compound is a candidate for use in liquid crystal mixtures. By tuning the composition of such mixtures, specific properties like the nematic range, viscosity, and dielectric anisotropy can be optimized for various applications, including:

  • Display Technologies: As a component in liquid crystal displays (LCDs) for televisions, computer monitors, and mobile devices.

  • Smart Windows: In switchable privacy glass where the transparency can be controlled by an electric field.

  • Optical Shutters and Sensors: For applications requiring rapid light modulation or sensing of external stimuli.

Further research is required to fully elucidate the specific properties and potential applications of pure this compound.

References

4-Methoxy-4'-pentylbiphenyl CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 58244-49-8 Molecular Weight: 254.37 g/mol

Executive Summary

This document provides a technical overview of 4-Methoxy-4'-pentylbiphenyl, a biphenyl derivative. While the compound is commercially available, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth research, particularly concerning its applications in drug development and related experimental protocols. This guide presents the fundamental physicochemical data and notes the absence of detailed biological studies.

Physicochemical Data

The essential chemical identifiers and properties of this compound are summarized in the table below. This information is critical for researchers and scientists in handling and utilizing the compound in experimental settings.

PropertyValueReference
CAS Number 58244-49-8
Molecular Formula C₁₈H₂₂O
Molecular Weight 254.37 g/mol
Synonyms 1,1'-Biphenyl, 4-methoxy-4'-pentyl-

Synthesis and Experimental Protocols

Biological Activity and Drug Development

There is a significant lack of published research on the biological activity of this compound. As a result, no information regarding its mechanism of action, potential therapeutic targets, or involvement in any signaling pathways can be provided at this time. The absence of such data precludes any meaningful discussion of its potential in drug development.

Logical Relationship Diagram

Due to the limited available data, a diagram illustrating a logical workflow for initiating research on this compound is provided below. This diagram outlines the necessary steps to characterize the compound and explore its potential biological activities.

A This compound (CAS: 58244-49-8) B Chemical Synthesis and Purification A->B Starting Material C Structural and Purity Analysis (NMR, MS, HPLC) B->C Characterization D In Vitro Biological Screening (e.g., cell-based assays, receptor binding) C->D Compound for Screening E Hit Identification D->E Identification of Activity F Lead Optimization E->F Chemical Modification G Preclinical Development F->G Candidate Selection

Caption: Proposed research workflow for this compound.

Conclusion

While this compound is a known chemical entity with a registered CAS number, it remains largely unexplored within the scientific community, especially in the context of drug discovery and development. This guide highlights the foundational data available and underscores the significant opportunities for novel research into the properties and potential applications of this compound. For researchers and professionals in the field, this presents a greenfield opportunity for investigation.

An In-depth Technical Guide to the Nematic Phase of 4-Cyano-4'-pentylbiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nematic phase of the liquid crystal 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB. It details the physical properties, phase transitions, and the experimental techniques used for its characterization, making it a valuable resource for professionals in materials science and related fields.

Introduction to 4-Cyano-4'-pentylbiphenyl (5CB)

4-Cyano-4'-pentylbiphenyl (5CB) is a well-characterized calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at room temperature.[1] Its chemical stability and significant positive dielectric anisotropy make it a model system for fundamental research in liquid crystal physics and a key component in various electro-optic applications, most notably in liquid crystal displays (LCDs).[1] The molecule consists of a rigid biphenyl core, a flexible pentyl (C5H11) chain at one end, and a polar cyano (-CN) group at the other. This molecular structure is responsible for its liquid crystalline properties.[1]

Molecular Structure and Phase Transitions

The elongated shape of the 5CB molecule allows for the formation of the orientationally ordered but positionally disordered nematic phase. The polar cyano group contributes to the material's large dielectric anisotropy.

molecular_structure cluster_5cb 4-Cyano-4'-pentylbiphenyl (5CB) Molecule C18H19N C₁₈H₁₉N pentyl CH₃(CH₂)₄- biphenyl -- pentyl->biphenyl cyano -C≡N biphenyl->cyano

Figure 1: Molecular structure of 5CB.

5CB exhibits a well-defined sequence of phase transitions upon heating. It melts from a crystalline solid to the nematic liquid crystal phase and then to an isotropic liquid at a higher temperature.[1]

phase_transition Solid Crystalline Solid Nematic Nematic Liquid Crystal Solid->Nematic ~22.5 °C (T_CN) Isotropic Isotropic Liquid Nematic->Isotropic ~35.0 °C (T_NI)

Figure 2: Phase transitions of 5CB.

Quantitative Data

The physical properties of 5CB in its nematic phase are highly dependent on temperature. The following tables summarize key quantitative data from the literature.

Table 1: Phase Transition Temperatures of 5CB

TransitionTemperature (°C)Temperature (K)Reference(s)
Crystal to Nematic (TCN)22.5295.65[1]
Nematic to Isotropic (TNI)35.0308.15[1]

Table 2: Elastic Constants of 5CB at 25 °C

Elastic ConstantSymbolValue (pN)Reference(s)
SplayK116.2[2]
TwistK223.9[2]
BendK338.2[2]

Table 3: Dielectric Anisotropy of 5CB at 25 °C and 1 kHz

ParameterSymbolValueReference(s)
Dielectric permittivity parallel to directorε
Dielectric permittivity perpendicular to directorε⊥6.7
Dielectric anisotropyΔε12.3

Table 4: Temperature Dependence of the Order Parameter (S) of 5CB

Temperature (°C)Order Parameter (S)Reference(s)
25.00.60
30.00.54
34.00.43
35.0 (TNI)~0.3

Experimental Protocols

The characterization of the nematic phase of 5CB involves several key experimental techniques. Below are detailed methodologies for these experiments.

experimental_workflow cluster_synthesis Material Preparation cluster_characterization Characterization of Nematic Phase cluster_properties Determined Properties Synthesis 5CB Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC POM Polarized Optical Microscopy (POM) Synthesis->POM XRD X-Ray Diffraction (XRD) Synthesis->XRD DS Dielectric Spectroscopy Synthesis->DS FT Freedericksz Transition Synthesis->FT PhaseTrans Phase Transition Temperatures & Enthalpies DSC->PhaseTrans Textures Optical Textures & Defect Identification POM->Textures Structure Molecular Arrangement & Correlation Length XRD->Structure Dielectric Dielectric Anisotropy DS->Dielectric Elastic Elastic Constants FT->Elastic

Figure 3: Experimental workflow for 5CB characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 5CB into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC instrument.

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to provide a reproducible atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the lowest expected transition (e.g., 0 °C).

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the highest expected transition (e.g., 50 °C).

    • Hold the sample at this temperature for a few minutes to ensure thermal equilibrium.

    • Cool the sample at the same controlled rate back to the starting temperature.

    • Perform a second heating scan under the same conditions to observe the thermal history independent behavior.

  • Data Analysis:

    • The phase transitions will appear as peaks in the heat flow versus temperature curve (thermogram).

    • The onset temperature of a peak is taken as the transition temperature (TCN and TNI).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Polarized Optical Microscopy (POM)

Objective: To visually identify the nematic phase and observe its characteristic textures and defects.

Methodology:

  • Liquid Crystal Cell Preparation:

    • Clean two glass slides with indium tin oxide (ITO) electrodes.

    • Spin-coat a thin layer of a polymer alignment agent (e.g., polyimide) onto the ITO-coated surfaces.

    • Cure the polymer according to the manufacturer's instructions.

    • For planar alignment, gently rub the polymer surfaces in a single direction with a soft cloth. For homeotropic alignment, use a specific alignment layer that promotes perpendicular orientation.

    • Assemble the two glass slides with the coated surfaces facing each other, separated by spacers (e.g., Mylar film) of a desired thickness (typically 5-10 µm).

  • Cell Filling:

    • Heat the 5CB sample to its isotropic phase (above 35 °C).

    • Place a drop of the isotropic 5CB at the edge of the cell gap.

    • The liquid crystal will fill the cell by capillary action.

  • Microscopy Observation:

    • Place the filled cell on the stage of a polarizing microscope equipped with a heating stage.

    • Observe the sample between crossed polarizers.

    • Cool the sample from the isotropic phase into the nematic phase. The appearance of birefringence indicates the transition to the nematic phase.

    • Observe the characteristic textures of the nematic phase, such as the Schlieren texture with its characteristic point and line defects (disclinations).

X-Ray Diffraction (XRD)

Objective: To investigate the molecular arrangement and short-range positional order in the nematic phase.

Methodology:

  • Sample Preparation:

    • The 5CB sample is typically held in a thin-walled glass capillary tube (e.g., 1 mm diameter).

    • The capillary is filled with 5CB in its isotropic phase and then sealed.

    • For aligned samples, a magnetic or electric field can be applied to the capillary during the measurement.

  • XRD Measurement:

    • Mount the capillary in a diffractometer equipped with a temperature-controlled stage.

    • Use a monochromatic X-ray source (e.g., Cu Kα radiation).

    • Record the diffraction pattern on a 2D detector.

  • Data Analysis:

    • The nematic phase will exhibit a diffuse scattering pattern, indicating the lack of long-range positional order.

    • A broad, diffuse peak at wide angles (corresponding to a d-spacing of approximately 4.5 Å) arises from the average lateral spacing between the molecules.[3]

    • A diffuse peak at small angles corresponds to the average molecular length.

    • In an aligned sample, the diffuse peaks will be anisotropic, appearing as arcs or crescents, providing information about the degree of orientational order.[3]

Dielectric Spectroscopy

Objective: To measure the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the director, and to determine the dielectric anisotropy (Δε = ε|| - ε⊥).

Methodology:

  • Cell Preparation:

    • Use a liquid crystal cell with parallel plate ITO electrodes of a known area and separation.

    • Prepare cells for both planar and homeotropic alignment of the 5CB molecules as described in the POM section.

  • Measurement:

    • Fill the cells with 5CB.

    • Place the cell in a temperature-controlled holder.

    • Connect the cell to an impedance analyzer.

    • Apply a small AC voltage (typically < 1 V) across the electrodes and measure the capacitance of the cell over a range of frequencies (e.g., 100 Hz to 1 MHz).[4]

  • Data Analysis:

    • The dielectric permittivity is calculated from the measured capacitance, the cell area, and the cell gap.

    • The measurement with the planar aligned cell gives ε⊥.

    • The measurement with the homeotropic aligned cell gives ε||.

    • The dielectric anisotropy, Δε, is then calculated as the difference between ε|| and ε⊥.

Freedericksz Transition for Elastic Constant Measurement

Objective: To determine the splay (K11) and bend (K33) elastic constants by measuring the critical voltage or magnetic field for the Freedericksz transition.

Methodology:

  • Experimental Setup:

    • Prepare a planar-aligned cell for K11 measurement and a homeotropic-aligned cell for K33 measurement.

    • Place the cell between crossed polarizers in an optical setup.

    • A laser beam is passed through the sample, and the transmitted intensity is measured with a photodetector.

    • An AC voltage source is connected to the ITO electrodes of the cell, or the cell is placed in a variable magnetic field.

  • Measurement Procedure:

    • Slowly increase the applied voltage (or magnetic field) across the cell.

    • Monitor the transmitted light intensity.

    • The Freedericksz transition occurs at a critical threshold voltage (Vth) or magnetic field (Hc) where the director starts to deform. This is observed as a change in the transmitted light intensity.

  • Data Analysis:

    • The splay elastic constant K11 is calculated from the threshold voltage for the planar cell using the equation: Vth = π * sqrt(K11 / (ε0 * Δε))

    • The bend elastic constant K33 is calculated from the threshold voltage for the homeotropic cell using a similar relationship, or from the magnetic field threshold.

    • ε0 is the permittivity of free space, and Δε is the dielectric anisotropy.

Conclusion

4-Cyano-4'-pentylbiphenyl remains a cornerstone material in the field of liquid crystals. Its well-characterized nematic phase provides an excellent platform for both fundamental scientific inquiry and the development of advanced optical technologies. The experimental protocols detailed in this guide offer a robust framework for researchers and professionals to accurately characterize the physical properties of 5CB and other nematic liquid crystals, thereby facilitating further innovation in this dynamic field.

References

In-Depth Technical Guide to the Phase Transition Temperatures of 4-Methoxy-4'-pentylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the characterization of the thermal properties of 4-Methoxy-4'-pentylbiphenyl, a liquid crystalline compound. This guide details the experimental protocols for determining phase transition temperatures and provides a framework for data presentation.

While specific, publicly available datasets for the phase transition temperatures of this compound are not readily found in broad searches, this guide outlines the standard methodologies for determining these critical properties. The experimental protocols described herein are widely applied to the characterization of liquid crystals, including analogous compounds from the 4-alkoxy-4'-alkylbiphenyl series.

Data Presentation

The accurate and clear presentation of phase transition data is crucial for the comparison and interpretation of the thermal behavior of liquid crystalline materials. The following table provides a structured format for summarizing the quantitative data obtained from experimental analyses.

Phase TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy Change (ΔH, J/g)
Crystal to NematicData not availableData not availableData not available
Nematic to IsotropicData not availableData not availableData not available

Caption: Table 1. Phase Transition Temperatures and Enthalpy Changes for this compound.

Experimental Protocols

The determination of phase transition temperatures in liquid crystals is primarily conducted using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation of the sample.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

    • An initial heating ramp to a temperature above the highest expected transition to erase any previous thermal history.

    • A controlled cooling ramp (e.g., 10 °C/min) to observe transitions upon cooling.

    • A subsequent controlled heating ramp (e.g., 10 °C/min) to observe transitions upon heating.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. Phase transitions are identified as endothermic (melting, nematic to isotropic) or exothermic (crystallization) peaks. The onset temperature of the peak is typically reported as the transition temperature, while the area under the peak is proportional to the enthalpy change of the transition.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is a qualitative technique used to observe the unique textures of different liquid crystal phases. The changes in these textures as a function of temperature provide visual confirmation of phase transitions.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is placed on a clean glass slide and covered with a coverslip.

  • Hot Stage Setup: The slide is placed on a programmable hot stage attached to the polarized light microscope.

  • Observation: The sample is observed through the microscope as it is heated and cooled at a controlled rate (e.g., 1-5 °C/min).

  • Texture Identification: Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic optical textures under polarized light. The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures. For example, the nematic phase is often characterized by a "schlieren" or "marbled" texture. The transition to the isotropic liquid phase is marked by the disappearance of all birefringence, resulting in a dark field of view.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the characterization of the thermal properties of a liquid crystal like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting synthesis Synthesis of This compound purification Purification synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc pom Polarized Optical Microscopy (POM) purification->pom dsc_data Obtain Transition Temps & Enthalpies dsc->dsc_data pom_data Identify LC Phases & Confirm Transitions pom->pom_data data_table Tabulate Quantitative Data dsc_data->data_table pom_data->data_table report Technical Guide / Whitepaper data_table->report

Caption: Experimental workflow for the characterization of liquid crystal phase transitions.

Introduction to Dielectric Anisotropy in 4-Cyano-4'-pentylbiphenyl (5CB)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the dielectric properties of 4-Cyano-4'-pentylbiphenyl, a prominent nematic liquid crystal, is presented in this technical guide. This document details the quantitative data on its dielectric anisotropy, outlines the experimental protocols for its measurement, and provides visual representations of the underlying concepts and workflows. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with the characterization and application of liquid crystals.

4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, is a well-characterized nematic liquid crystal that finds extensive use in electro-optical applications, primarily due to its significant dielectric anisotropy at room temperature.[1][2][3][4] The molecule's structure, featuring a rigid biphenyl core with a polar cyano (-C≡N) group at one end and a flexible pentyl chain at the other, gives rise to a large permanent dipole moment along its long molecular axis.[5] This molecular polarity is the primary origin of its positive dielectric anisotropy, a crucial property for aligning the liquid crystal molecules with an external electric field.[5][6][7]

The dielectric anisotropy (Δε) is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director.[7][8] A positive Δε indicates that the component of the dielectric permittivity parallel to the director is greater than the perpendicular component, which is the case for 5CB.[1][7] This property is fundamental to the operation of liquid crystal displays (LCDs) and other photonic devices. The magnitude of the dielectric anisotropy is dependent on factors such as temperature and the frequency of the applied electric field.

Quantitative Dielectric Data

The dielectric properties of 5CB have been the subject of numerous studies. The following tables summarize the key quantitative data regarding its dielectric permittivity and anisotropy.

Table 1: Dielectric Constants of 5CB at 1 kHz

Temperature (°C)Dielectric Permittivity Parallel (ε∥)Dielectric Permittivity Perpendicular (ε⊥)Dielectric Anisotropy (Δε)
2517 ± 27 ± 1~10
Near T_NIVaries significantlyVaries significantlyVaries significantly

Note: T_NI (Nematic-Isotropic transition temperature) for 5CB is approximately 35.0 °C.[2][4] The values for dielectric constants can show some variation between different studies due to measurement conditions and sample purity.[1]

Table 2: General Physical Properties of 5CB

PropertyValue
Chemical FormulaC₁₈H₁₉N
Molar Mass249.357 g·mol⁻¹
Nematic to Isotropic Transition Temperature (T_NI)35.0 °C
Crystal to Nematic Transition Temperature22.5 °C

Experimental Protocols

The measurement of the dielectric anisotropy of 5CB involves the determination of the dielectric permittivity of a liquid crystal sample aligned in two orthogonal directions relative to an applied electric field.

Sample Preparation and Cell Assembly

A liquid crystal cell is constructed using two parallel glass plates coated with a transparent conductive layer, such as Indium Tin Oxide (ITO). To achieve a specific alignment of the liquid crystal molecules, the inner surfaces of the glass plates are coated with an alignment layer, typically a polyimide, which is then mechanically rubbed.[9]

  • Planar Alignment: For measuring ε∥, a cell that promotes planar alignment is used, where the liquid crystal director is parallel to the glass plates.

  • Homeotropic Alignment: For measuring ε⊥, a cell promoting homeotropic alignment is used, where the director is perpendicular to the plates.[10]

The thickness of the liquid crystal layer is controlled by spacers, typically in the range of 7 to 28 µm.[8][9] The liquid crystal material is introduced into the cell in its isotropic phase via capillary action.

Dielectric Spectroscopy Measurement

Dielectric spectroscopy is employed to measure the capacitance of the liquid crystal cell over a range of frequencies.[10][11]

  • Instrumentation: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor of the filled cell.[8][10]

  • Procedure:

    • The capacitance of the empty cell (C_empty) is first measured.

    • The cell is then filled with the liquid crystal, and its capacitance (C_filled) is measured.

    • The dielectric permittivity (ε) is calculated using the formula: ε = C_filled / C_empty.

    • To determine ε∥, a sufficiently high AC electric field is applied to a planar aligned cell to orient the director parallel to the field.

    • To determine ε⊥, a homeotropic aligned cell is used, or a planar cell where the measurement is taken with the director oriented perpendicular to the field.

    • The measurements are typically carried out in a temperature-controlled environment to study the temperature dependence of the dielectric constants.[8]

Visualizations

The following diagrams illustrate the conceptual and experimental workflows related to the dielectric anisotropy of 5CB.

Dielectric_Anisotropy_Concept cluster_0 Dielectric Anisotropy (Δε) cluster_1 Molecular Alignment Δε Δε ε∥ Permittivity Parallel ε∥->Δε  - ε⊥ Permittivity Perpendicular Director Director Director->ε∥ Director || E-Field Director->ε⊥ Director ⊥ E-Field E_Field Electric Field (E)

Conceptual relationship of Dielectric Anisotropy.

Experimental_Workflow Start Start Cell_Prep LC Cell Preparation (ITO glass, alignment layer) Start->Cell_Prep Planar_Align Planar Alignment Cell Cell_Prep->Planar_Align Homeotropic_Align Homeotropic Alignment Cell Cell_Prep->Homeotropic_Align Fill_LC Fill Cell with 5CB Planar_Align->Fill_LC Homeotropic_Align->Fill_LC Measure_C_Planar Measure Capacitance (C∥) Fill_LC->Measure_C_Planar Measure_C_Homeotropic Measure Capacitance (C⊥) Fill_LC->Measure_C_Homeotropic Calculate_Permittivity Calculate ε∥ and ε⊥ Measure_C_Planar->Calculate_Permittivity Measure_C_Homeotropic->Calculate_Permittivity Calculate_Anisotropy Calculate Δε = ε∥ - ε⊥ Calculate_Permittivity->Calculate_Anisotropy End End Calculate_Anisotropy->End

Experimental workflow for measuring dielectric anisotropy.

Conclusion

4-Cyano-4'-pentylbiphenyl (5CB) exhibits a strong positive dielectric anisotropy, which is a direct consequence of its molecular structure and the resulting large dipole moment. This property, which allows for the manipulation of molecular orientation with an external electric field, is fundamental to its application in various electro-optical devices. The accurate measurement of its dielectric constants, ε∥ and ε⊥, through established experimental protocols such as dielectric spectroscopy, is crucial for the design and optimization of these technologies. The data and methodologies presented in this guide provide a comprehensive overview for professionals working with this important liquid crystal material.

References

An In-Depth Technical Guide on the Optical Properties of 4-Methoxy-4'-pentylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the optical properties of the nematic liquid crystal, 4-Methoxy-4'-pentylbiphenyl. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this document leverages data from the closely related and extensively studied 4-cyano-4'-pentylbiphenyl (5CB) as a primary reference. The guide discusses the expected influence of the methoxy substituent on the optical characteristics in comparison to the cyano group. Furthermore, it details the established experimental protocols for characterizing the key optical parameters of nematic liquid crystals, including refractive indices, birefringence, UV-Visible absorption, and fluorescence spectroscopy. This guide is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by providing both a comparative analysis and a practical framework for the experimental investigation of this compound.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal belonging to the biphenyl family. Its molecular structure, consisting of a rigid biphenyl core with a flexible pentyl chain and a terminal methoxy group, gives rise to its mesomorphic behavior. The optical properties of such materials, particularly their anisotropy, are of significant interest for a wide range of applications, including display technologies, optical switching, and sensing.

The electronic nature of the terminal substituent plays a crucial role in determining the specific optical characteristics of a liquid crystal. The methoxy group (-OCH₃) is an electron-donating group, which is expected to impart distinct properties to this compound compared to its well-known cyano-substituted analogue, 4-cyano-4'-pentylbiphenyl (5CB), which features an electron-withdrawing cyano group (-CN).

This guide will first present a summary of the known optical properties of 5CB as a baseline. It will then discuss the anticipated optical properties of this compound based on the electronic effects of the methoxy group. Finally, detailed experimental protocols for the measurement of these properties are provided, along with graphical representations of the experimental workflows.

Comparative Optical Properties: this compound vs. 4-cyano-4'-pentylbiphenyl (5CB)

Optical Properties of 4-cyano-4'-pentylbiphenyl (5CB)

The optical properties of 5CB have been thoroughly characterized. A summary of key quantitative data is presented in the tables below.

Table 1: Refractive Indices and Birefringence of 4-cyano-4'-pentylbiphenyl (5CB) at 25°C

Wavelength (nm)Ordinary Refractive Index (n₀)Extraordinary Refractive Index (nₑ)Birefringence (Δn = nₑ - n₀)
5891.531.710.18

Table 2: UV-Visible Absorption and Fluorescence Properties of 4-cyano-4'-pentylbiphenyl (5CB)

PropertyWavelength (nm)Notes
Absorption Maximum (λₐbs)~342In the nematic phase, attributed to the π-π* transition of the biphenyl core.[1]
Fluorescence Emission Maximum (λₑₘ)~380-386 and ~412Characterized by emissions from two different excimers.
Predicted Optical Properties of this compound

The substitution of the electron-withdrawing cyano group with an electron-donating methoxy group is expected to influence the electronic structure and, consequently, the optical properties.

  • Refractive Index and Birefringence: The methoxy group is known to increase the molecular polarizability anisotropy. This would suggest that this compound may exhibit a higher birefringence compared to 5CB. The overall refractive indices are also expected to be different.

  • UV-Visible Absorption: Electron-donating groups like methoxy tend to cause a bathochromic (red) shift in the UV-Vis absorption spectrum of conjugated systems.[2][3] Therefore, the absorption maximum of this compound is anticipated to be at a longer wavelength compared to 5CB.

  • Fluorescence: The fluorescence properties will also be affected by the change in the electronic structure. The emission wavelength and quantum yield are expected to differ from those of 5CB.

Experimental Protocols

This section details the methodologies for the experimental determination of the key optical properties of this compound.

Measurement of Refractive Indices and Birefringence

The ordinary (n₀) and extraordinary (nₑ) refractive indices of a nematic liquid crystal can be measured using an Abbe refractometer. Birefringence (Δn) is the difference between these two indices (Δn = nₑ - n₀).

Experimental Workflow for Refractive Index Measurement

cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation prep1 Align liquid crystal in a planar cell prep2 Place cell on Abbe refractometer prism prep1->prep2 Mounting measure1 Illuminate with monochromatic light prep2->measure1 Illumination measure2 Rotate polarizer parallel to LC director (for n_e) measure1->measure2 Polarization for n_e measure3 Rotate polarizer perpendicular to LC director (for n_o) measure1->measure3 Polarization for n_o measure4 Observe and record the shadow line position measure2->measure4 measure3->measure4 calc1 Determine n_e and n_o from readings measure4->calc1 Data Acquisition calc2 Calculate Birefringence (Δn = n_e - n_o) calc1->calc2 Analysis

Workflow for Refractive Index Measurement.

Detailed Steps:

  • Sample Preparation: A thin, planar-aligned liquid crystal cell is filled with this compound. The alignment is typically achieved by treating the inner surfaces of the glass substrates with a rubbed polymer layer (e.g., polyvinyl alcohol).

  • Instrumentation: An Abbe refractometer equipped with a polarizer and a monochromatic light source (e.g., a sodium lamp at 589 nm) is used. The temperature of the refractometer prisms should be controlled, as refractive indices are temperature-dependent.

  • Measurement of nₑ: The liquid crystal cell is placed on the prism of the refractometer. The polarizer is oriented parallel to the rubbing direction of the liquid crystal cell (the director). The refractometer is adjusted until the shadow line is sharp and centered in the crosshairs of the eyepiece. The reading from the scale gives the extraordinary refractive index (nₑ).

  • Measurement of n₀: The polarizer is then rotated by 90 degrees, so it is perpendicular to the liquid crystal director. The measurement is repeated to obtain the ordinary refractive index (n₀).

  • Calculation of Birefringence: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a substance absorbs light.

Experimental Workflow for UV-Vis Absorption Spectroscopy

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dissolve sample in a UV-transparent solvent (e.g., hexane) measure1 Place sample in spectrophotometer prep1->measure1 prep2 Alternatively, use a thin film in a quartz cell prep2->measure1 measure2 Record baseline with a blank (solvent or empty cell) measure1->measure2 Baseline Correction measure3 Scan a range of UV-Visible wavelengths measure2->measure3 Spectral Scan measure4 Record the absorbance spectrum measure3->measure4 analysis1 Identify the wavelength of maximum absorbance (λ_max) measure4->analysis1 Peak Identification cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a dilute solution of the sample measure1 Place sample in a fluorometer prep1->measure1 measure2 Set the excitation wavelength (typically at λ_max from UV-Vis) measure1->measure2 Excitation measure3 Scan a range of emission wavelengths measure2->measure3 Emission Scan measure4 Record the fluorescence emission spectrum measure3->measure4 analysis1 Identify the wavelength of maximum emission (λ_em) measure4->analysis1 Peak Identification

References

Technical Guide: Solubility of 4-Cyano-4'-pentylbiphenyl (5CB) in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the solubility of "4-Methoxy-4'-pentylbiphenyl" did not yield specific data. It is presumed that the intended compound of interest is the structurally similar and extensively studied liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB) . The following guide pertains to the solubility of 5CB.

This technical guide provides a comprehensive overview of the solubility of 4-Cyano-4'-pentylbiphenyl (commonly known as 5CB) in various organic solvents. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who utilize liquid crystals in their work.

Introduction to 4-Cyano-4'-pentylbiphenyl (5CB)

4-Cyano-4'-pentylbiphenyl is a prominent nematic liquid crystal with the chemical formula C18H19N.[1] It is widely used in research and applications such as liquid crystal displays (LCDs) due to its convenient temperature range for the nematic phase.[1][2] Understanding its solubility in different organic solvents is crucial for its purification, formulation, and integration into various systems.

Quantitative Solubility Data

The solubility of 4-Cyano-4'-pentylbiphenyl in a selection of common organic solvents is summarized in the table below. The term "miscible" indicates that the solute and solvent can be mixed in all proportions to form a homogeneous solution.

Organic SolventChemical FormulaSolubility of 4-Cyano-4'-pentylbiphenyl (5CB)
AcetoneC3H6OMiscible[3]
ChloroformCHCl3Miscible[3], Slightly Soluble[4]
TolueneC7H8Miscible[3]
MethanolCH4OSlightly Soluble[4]
WaterH2OInsoluble[3][4]

Experimental Protocol for Solubility Determination

The following section details a standard methodology for determining the solubility of a crystalline compound like 5CB in an organic solvent, based on the widely accepted "shake-flask" method.

Principle

The shake-flask method is considered the gold standard for determining equilibrium solubility. It involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent at a controlled temperature until equilibrium is reached. The concentration of the dissolved solute in the liquid phase is then determined analytically.

Materials and Equipment
  • 4-Cyano-4'-pentylbiphenyl (solid)

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials with airtight caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid 4-Cyano-4'-pentylbiphenyl to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment. For finer suspensions, centrifugation at the same temperature can be employed to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-resistant filter (e.g., PTFE) to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of 4-Cyano-4'-pentylbiphenyl in the diluted sample using a calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of 5CB in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-Cyano-4'-pentylbiphenyl.

G A Preparation of Supersaturated Solution B Solvent Addition A->B C Equilibration (Constant Temperature Agitation) B->C D Phase Separation (Sedimentation/Centrifugation) C->D E Sampling and Filtration D->E F Dilution E->F G Analytical Quantification (e.g., HPLC-UV) F->G H Solubility Calculation G->H

Workflow for the experimental determination of solubility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-4'-pentylbiphenyl via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical industry and materials science for the construction of biaryl scaffolds, which are prevalent in many biologically active molecules and liquid crystals. This application note provides a detailed protocol for the synthesis of 4-Methoxy-4'-pentylbiphenyl, a key intermediate in various research and development applications, through a palladium-catalyzed Suzuki coupling of 4-bromoanisole and 4-pentylphenylboronic acid.

Reaction Scheme

The synthesis of this compound proceeds via the palladium-catalyzed cross-coupling of 4-bromoanisole and 4-pentylphenylboronic acid in the presence of a base.

Data Presentation: Suzuki Coupling Reaction Parameters

The following table summarizes various reported conditions for Suzuki coupling reactions relevant to the synthesis of this compound, providing a comparative overview for reaction optimization.

Aryl Halide (1.0 eq)Arylboronic Acid (eq)Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acid (1.5)Pd/MN100 (1.0)-NaOH (2.0)Ethanol/Water (1:1)700.92>98 (conversion)[1]
4-Iodoanisoleo-Tolylboronic acid (1.03)Pd(OAc)₂ (0.02)-K₂CO₃ (2.5)Acetone/WaterReflux290.3[2]
1-chloro-4-methoxybenzenePhenylboronic acid (1.5)Pd-PEPPSI-CMP (0.5)-K₂CO₃ (2.0)Methanol801297[3]
BromoareneArylboronic acid (1.1)Nano-palladium (0.1)-K₂CO₃ (2.0)DMF/Water (3:2)40-High[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on established Suzuki coupling methodologies.

Materials:

  • 4-Bromoanisole

  • 4-Pentylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (optional, but can improve yields)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Toluene or 1,4-Dioxane

  • Ethanol

  • Water (degassed)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 eq), 4-pentylphenylboronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0 eq) or sodium hydroxide (2.0 eq).

    • Add the palladium catalyst, for example, palladium(II) acetate (0.5-2 mol%). If a ligand is used, add triphenylphosphine (1-4 mol%).

    • The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • Add a degassed solvent system to the flask. A mixture of an organic solvent and water is typically used, for example, Toluene/Ethanol/Water or Dioxane/Water in a ratio of approximately 3:1:1 or 4:1 respectively.

    • Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.[2][3]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by column chromatography on silica gel.[4] A suitable eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity to elute the desired product.

    • The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield this compound as a solid or oil.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

Suzuki_Coupling_Mechanism cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl-Pd(II)-X Ar-Pd(II)(L)n-X Intermediate Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Ar'-B(OR)2 Aryl-Pd(II)-Aryl' Ar-Pd(II)(L)n-Ar' Transmetalation->Aryl-Pd(II)-Aryl' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Heating 2. Heating and Stirring (80-100 °C) Reaction_Setup->Heating Monitoring 3. Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup 4. Work-up (Extraction and Washing) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Product Pure this compound Purification->Product End End Product->End

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 4-Methoxy-4'-pentylbiphenyl in Liquid Crystal Display (LCD) Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for 4-Methoxy-4'-pentylbiphenyl is limited in publicly available literature. The following application notes and protocols are based on data from closely related compounds, such as the 4-n-alkoxy-4'-cyanobiphenyl (nOCB) and 4-n-alkyl-4'-cyanobiphenyl (nCB) series, and general principles of liquid crystal characterization. These notes should be considered a starting point for research and development.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal that has potential applications in liquid crystal displays (LCDs) and other electro-optic devices. Its molecular structure, consisting of a rigid biphenyl core with a flexible pentyl chain and a methoxy group, is expected to give rise to a nematic liquid crystal phase over a specific temperature range. The methoxy group, being less polar than the cyano group found in widely used cyanobiphenyl liquid crystals, may result in different dielectric and optical properties. These notes provide an overview of its anticipated properties and detailed protocols for its characterization and application in LCDs.

Physicochemical and Electro-Optical Properties

The properties of this compound are crucial for its performance in an LCD. The following table summarizes the expected range of values for its key parameters, based on trends observed in similar liquid crystal series.

PropertySymbolExpected Value RangeSignificance in LCD Applications
Phase Transitions
Melting Point (Crystal to Nematic)TC-N20 - 40 °CDefines the lower operating temperature of the display.
Clearing Point (Nematic to Isotropic)TN-I40 - 60 °CDefines the upper operating temperature of the display.
Optical Properties
Ordinary Refractive Indexno1.50 - 1.55Affects the overall brightness and viewing angle of the display.
Extraordinary Refractive Indexne1.65 - 1.75A higher birefringence leads to a thinner display.
BirefringenceΔn0.15 - 0.20Crucial for achieving the desired phase retardation in the LC cell.
Electrical Properties
Dielectric AnisotropyΔε+2 to +5A positive value is required for twisted nematic (TN) displays.
Threshold VoltageVth1.5 - 2.5 VLower threshold voltage results in lower power consumption.
Mechanical Properties
Rotational Viscosityγ1100 - 200 mPa·sAffects the switching speed (response time) of the display.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound is the Suzuki coupling reaction. This method is widely used for the synthesis of biphenyl derivatives.

Protocol:

  • Reactants: 4-methoxyphenylboronic acid and 4-pentylbromobenzene.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0).

  • Base: Aqueous sodium carbonate solution.

  • Solvent: Toluene or a similar organic solvent.

  • Procedure: a. Combine 4-methoxyphenylboronic acid, 4-pentylbromobenzene, and the palladium catalyst in the solvent. b. Add the aqueous sodium carbonate solution. c. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. After completion, cool the reaction mixture and perform an aqueous workup. f. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. g. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Characterization of Liquid Crystalline Properties

Method: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Protocol:

  • DSC: a. Accurately weigh a small sample (2-5 mg) of the synthesized compound into an aluminum DSC pan. b. Seal the pan and place it in the DSC instrument. c. Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its expected clearing point. d. Cool the sample at the same rate to below its expected melting point. e. Perform a second heating and cooling cycle to ensure thermal history does not affect the transition temperatures. f. The peaks in the heating and cooling curves correspond to the phase transitions.

  • POM: a. Place a small amount of the sample on a clean glass slide and cover it with a coverslip. b. Heat the slide on a hot stage. c. Observe the sample through a polarized optical microscope as the temperature is varied. d. The changes in texture correspond to the phase transitions. The nematic phase will exhibit a characteristic schlieren or threaded texture.

Method: Abbe Refractometer.

Protocol:

  • Use an Abbe refractometer equipped with a polarizer and a temperature-controlled sample stage.

  • Introduce the liquid crystal sample, in its nematic phase, between the prisms of the refractometer.

  • The surfaces of the prisms should be treated with an alignment layer to induce a specific orientation of the liquid crystal molecules (e.g., homeotropic or planar).

  • For homeotropic alignment (molecules perpendicular to the prism surface), the measured refractive index is no.

  • For planar alignment (molecules parallel to the prism surface), two refractive indices can be measured by rotating the polarizer: ne (extraordinary) and no (ordinary).

  • Calculate the birefringence (Δn) as the difference between ne and no.

Method: Capacitance Measurement of a Liquid Crystal Cell.

Protocol:

  • Fabricate a liquid crystal cell using two indium tin oxide (ITO) coated glass plates separated by a known gap (e.g., 5-10 µm).

  • Treat the inner surfaces of the glass plates with an alignment layer to induce a specific orientation (e.g., planar).

  • Fill the cell with the liquid crystal in its isotropic phase and then cool it down to the nematic phase.

  • Measure the capacitance of the cell without an applied electric field (C⊥). This corresponds to the perpendicular component of the dielectric permittivity (ε⊥).

  • Apply a sufficiently high AC voltage across the cell to align the liquid crystal molecules parallel to the electric field.

  • Measure the capacitance of the cell under this high voltage (C||). This corresponds to the parallel component of the dielectric permittivity (ε||).

  • Calculate the dielectric anisotropy (Δε) as the difference between ε|| and ε⊥.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (4-methoxyphenylboronic acid, 4-pentylbromobenzene) reaction Suzuki Coupling start->reaction purification Purification (Column Chromatography) reaction->purification product This compound purification->product dsc_pom DSC & POM (Phase Transitions) product->dsc_pom refractometry Abbe Refractometry (Refractive Indices) product->refractometry capacitance Capacitance Measurement (Dielectric Anisotropy) product->capacitance cell_fab LC Cell Fabrication dsc_pom->cell_fab refractometry->cell_fab capacitance->cell_fab electro_optic Electro-Optic Characterization cell_fab->electro_optic display_proto LCD Prototype electro_optic->display_proto

Caption: Experimental workflow for the synthesis, characterization, and application of this compound.

lc_cell_fabrication start ITO-coated Glass Plates cleaning Substrate Cleaning start->cleaning alignment_layer Alignment Layer Coating (e.g., Polyimide) cleaning->alignment_layer rubbing Rubbing/Photo-alignment alignment_layer->rubbing assembly Cell Assembly (with Spacers) rubbing->assembly filling LC Filling (in Isotropic Phase) assembly->filling sealing Cell Sealing filling->sealing final_cell Liquid Crystal Cell sealing->final_cell

Caption: Workflow for the fabrication of a liquid crystal test cell.

Application Notes and Protocols for the Preparation of 4-Methoxy-4'-pentylbiphenyl Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the synthesis of the nematic liquid crystal 4-Methoxy-4'-pentylbiphenyl and the subsequent fabrication of twisted nematic liquid crystal (TNLC) cells. The protocols are designed for researchers in materials science and drug development, offering step-by-step guidance from chemical synthesis to final cell assembly and characterization.

Synthesis of this compound

The synthesis of this compound is effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The reaction couples a boronic acid with an organohalide, catalyzed by a palladium complex.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-BromoanisoleReagentSigma-Aldrich
4-Pentylphenylboronic acidReagentCombi-Blocks
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeStrem Chemicals
Triphenylphosphine (PPh₃)ReagentAcros Organics
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
TolueneAnhydrousEMD Millipore
Ethanol200 ProofDecon Labs
Diethyl EtherACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousJ.T. Baker
Deionized WaterN/AIn-house
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromoanisole (10.0 mmol, 1.87 g), 4-pentylphenylboronic acid (11.0 mmol, 2.11 g), and triphenylphosphine (0.4 mmol, 105 mg).

  • Catalyst Addition: Add palladium(II) acetate (0.1 mmol, 22.4 mg) to the flask.

  • Solvent and Base Addition: Add 80 mL of toluene, followed by an aqueous solution of potassium carbonate (2 M, 20 mL).

  • Reaction Execution: Purge the system with nitrogen for 15 minutes. Heat the mixture to 85°C and maintain vigorous stirring for 12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 98:2) to yield this compound as a white solid.

Fabrication of Twisted Nematic Liquid Crystal (TNLC) Cells

The fabrication of a TNLC cell involves the assembly of two conductive glass plates with a precisely controlled gap, filled with the liquid crystal material. An alignment layer is applied to the glass to orient the liquid crystal molecules.

Materials and Reagents
Reagent/MaterialGradeSupplier
Indium Tin Oxide (ITO) Coated Glass Slides1" x 1"Hartford Glass Co.
Polyvinyl Alcohol (PVA), MW 89,000-98,00099+% hydrolyzedSigma-Aldrich
This compoundSynthesizedAs per Section 1.0
Mylar Spacers (e.g., 5 µm thickness)N/AGoodfellow
Acetone, IsopropanolACS GradeVWR
Epoxy5-minute cureDevcon
Binder ClipsStandardOffice Supply
Cotton Velveteen ClothN/ALocal Fabric Store
Experimental Protocol: Cell Fabrication
  • Substrate Cleaning:

    • Thoroughly clean two ITO-coated glass slides by sonicating in a sequence of deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).

    • Dry the slides using a stream of dry nitrogen and bake at 110°C for 20 minutes to remove any residual moisture.

  • Alignment Layer Coating:

    • Prepare a 2% (w/v) aqueous solution of PVA. Heat gently (around 80°C) with stirring until the PVA is fully dissolved.

    • Spin-coat the PVA solution onto the conductive side of the cleaned ITO slides at 3000 rpm for 60 seconds.

    • Bake the coated slides at 100°C for 30 minutes to cure the PVA film.

  • Rubbing Process:

    • Gently rub the surface of the cured PVA film in a single direction with a velveteen cloth wrapped around a flat block. Apply consistent, light pressure.

    • Mark the direction of rubbing on the edge of each slide. The two slides should be rubbed in directions perpendicular (90°) to each other to create the twisted nematic alignment.

  • Cell Assembly:

    • Place tiny fragments of Mylar spacers near the edges of one of the prepared slides.

    • Apply a thin line of epoxy along two adjacent edges of the same slide.

    • Place the second slide on top, with the coated and rubbed surfaces facing each other and the rubbing directions oriented at 90°. Ensure the uncoated ITO edges are offset to allow for electrical contact.

    • Clamp the assembly together with binder clips and allow the epoxy to cure completely. This creates an empty cell with a defined gap.

  • Liquid Crystal Filling:

    • Heat the synthesized this compound to its isotropic phase (above its clearing point).

    • Place a small drop of the molten liquid crystal at the open edge of the cell.

    • The liquid crystal will fill the cell via capillary action. This process can be expedited by placing the cell in a vacuum chamber and then releasing the vacuum.

  • Sealing:

    • Once the cell is filled, clean any excess liquid crystal from the outside.

    • Seal the open edges with epoxy to prevent leakage.

Data Presentation: Physicochemical Properties

Table 1: Physicochemical Properties of Reference Compound 4-Cyano-4'-pentylbiphenyl (5CB)

PropertyValueUnits
Chemical FormulaC₁₈H₁₉NN/A
Molecular Weight249.36 g/mol
Crystal to Nematic Transition (T_KN)~22.5°C
Nematic to Isotropic Transition (T_NI) / Clearing Point~35.0°C
Density (@ 25°C)~1.022g/cm³
Refractive Index, Ordinary (n_o)~1.53N/A
Refractive Index, Extraordinary (n_e)~1.71N/A
Birefringence (Δn)~0.18N/A

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental processes described in this document.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reactants Reactants (4-Bromoanisole, 4-Pentylphenylboronic acid) Reaction Suzuki Coupling (Toluene, 85°C, 12h, N₂) Reactants->Reaction Catalyst Catalyst & Base (Pd(OAc)₂, PPh₃, K₂CO₃) Catalyst->Reaction Workup Aqueous Work-up (H₂O, Diethyl Ether) Reaction->Workup Cool to RT Extraction Extraction & Washing Workup->Extraction Drying Drying & Solvent Removal (MgSO₄, Rotary Evaporation) Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Crude Product Product Final Product (this compound) Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Liquid Crystal Cell Fabrication Workflow

Cell_Fabrication_Workflow Twisted Nematic Liquid Crystal Cell Fabrication Cleaning ITO Glass Cleaning (Sonication in Solvents) Coating PVA Alignment Layer (Spin Coating) Cleaning->Coating Curing Baking / Curing (100°C, 30 min) Coating->Curing Rubbing Unidirectional Rubbing (Velveteen Cloth) Curing->Rubbing Assembly Cell Assembly (Spacers, Epoxy, 90° Twist) Rubbing->Assembly Two Plates Filling LC Filling (Capillary Action) Assembly->Filling Empty Cell Sealing Final Sealing (Epoxy) Filling->Sealing FinalCell Finished TNLC Cell Sealing->FinalCell

References

Application Notes and Protocols for Electro-Optical Characterization of 4-Methoxy-4'-pentylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key electro-optical characterization techniques for the nematic liquid crystal 4-Methoxy-4'-pentylbiphenyl. The protocols outlined below are designed to enable the precise measurement of critical parameters such as dielectric anisotropy, birefringence, the Fréedericksz transition threshold voltage, and electro-optic response time.

Dielectric Anisotropy

Dielectric anisotropy (Δε) is a fundamental property of liquid crystals that describes the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This parameter is crucial for predicting the response of the material to an applied electric field.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table presents data for the closely related compound, 4-Methoxy-4'-cyanobiphenyl (1OCB), which serves as a valuable reference.[1]

ParameterSymbolValue (at T = 86°C)Unit
Parallel Dielectric Permittivityε∥~18(dimensionless)
Perpendicular Dielectric Permittivityε⊥~6(dimensionless)
Dielectric AnisotropyΔε~12(dimensionless)
Experimental Protocol: Dielectric Spectroscopy
  • Sample Preparation: A liquid crystal cell with a known thickness (typically 5-20 µm) and transparent electrodes (e.g., Indium Tin Oxide - ITO) is filled with this compound in its isotropic phase via capillary action.

  • Alignment: To measure ε∥ and ε⊥, the liquid crystal molecules must be uniformly aligned.

    • Planar Alignment (for ε⊥): The inner surfaces of the cell are coated with a polyimide layer and rubbed in a single direction. This forces the liquid crystal director to align parallel to the rubbing direction.

    • Homeotropic Alignment (for ε∥): The inner surfaces are treated with a homeotropic alignment agent (e.g., a long-chain silane) to align the director perpendicular to the surfaces.

  • Measurement:

    • An LCR meter is used to measure the capacitance of the filled cell (C⊥ for planar alignment, C∥ for homeotropic alignment) and the empty cell (C_empty).

    • The dielectric permittivities are calculated using the formula: ε = C_sample / C_empty.

    • The measurements are typically performed over a range of frequencies (e.g., 1 kHz) and temperatures.

  • Calculation: The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Birefringence (Optical Anisotropy)

Birefringence (Δn) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices of the liquid crystal. It is a measure of the optical anisotropy and is essential for display and photonic applications.

Quantitative Data
ParameterSymbolEstimated ValueUnit
Extraordinary Refractive Indexn_e~1.7(dimensionless)
Ordinary Refractive Indexn_o~1.52(dimensionless)
BirefringenceΔn~0.18(dimensionless)
Experimental Protocol: Spectroscopic Ellipsometry
  • Sample Preparation: A planar aligned liquid crystal cell is prepared as described for the ε⊥ measurement.

  • Measurement:

    • A spectroscopic ellipsometer is used to measure the change in polarization of light transmitted through or reflected from the liquid crystal cell.

    • Measurements are taken as a function of wavelength and angle of incidence.

  • Data Analysis:

    • The experimental data is fitted to an optical model of the liquid crystal cell to extract the values of n_e and n_o.

    • The birefringence is then calculated as Δn = n_e - n_o.

Fréedericksz Transition Threshold Voltage

The Fréedericksz transition is a reorientation of the liquid crystal director in response to an external electric field. The threshold voltage (V_th) is the minimum voltage required to initiate this reorientation and is dependent on the elastic constants and dielectric anisotropy of the material.[3][4]

Quantitative Data

The Fréedericksz threshold voltage is not a material constant itself but depends on the cell thickness (d) and the splay elastic constant (K_11). The relationship is given by:

V_th = π * sqrt(K_11 / (ε₀ * |Δε|))

where ε₀ is the vacuum permittivity. The splay elastic constant for similar biphenyl compounds is typically in the range of 5-10 pN.

ParameterSymbolTypical Value RangeUnit
Splay Elastic ConstantK_115 - 10pN
Threshold Voltage (for a 10 µm cell)V_th0.5 - 1.5V
Experimental Protocol: Capacitance-Voltage Measurement
  • Sample Preparation: A planar aligned liquid crystal cell is prepared.

  • Measurement:

    • A variable AC voltage source is applied to the cell, and the capacitance is measured as a function of the applied voltage using an LCR meter.

    • The voltage is slowly increased from zero.

  • Data Analysis:

    • A plot of capacitance versus voltage will show a sharp increase in capacitance at the Fréedericksz transition threshold voltage. V_th is identified as the voltage at which this sharp increase begins.

Electro-Optic Response Time

The electro-optic response time characterizes how quickly the liquid crystal can switch between different optical states when an electric field is applied or removed. It is a critical parameter for display applications.

Quantitative Data

The response time is dependent on the cell thickness, viscosity (γ₁), and the applied voltage (V). The rise time (τ_on) and decay time (τ_off) can be described by:

τ_on ∝ (γ₁ * d²) / (ε₀ * Δε * V² - K_11 * π²) τ_off = (γ₁ * d²) / (K_11 * π²)

For nematic liquid crystals, response times are typically in the order of milliseconds.

ParameterTypical Value RangeUnit
Rise Time (τ_on)1 - 20ms
Decay Time (τ_off)10 - 100ms
Experimental Protocol: Optical Transmittance Measurement
  • Sample Preparation: A planar aligned liquid crystal cell is placed between two crossed polarizers, with the liquid crystal director oriented at 45 degrees to the polarization axes of the polarizers.

  • Measurement:

    • A laser beam is passed through the setup, and the transmitted light intensity is measured by a photodetector connected to an oscilloscope.

    • A square-wave voltage is applied to the liquid crystal cell to switch it between the "on" and "off" states.

  • Data Analysis:

    • The oscilloscope trace will show the change in transmitted light intensity over time.

    • The rise time is typically defined as the time taken for the intensity to change from 10% to 90% of its final value upon application of the voltage.

    • The decay time is the time taken for the intensity to fall from 90% to 10% of its maximum value after the voltage is removed.

Visualizations

experimental_workflow_dielectric_anisotropy cluster_prep Sample Preparation cluster_meas Measurement cluster_calc Calculation prep1 Fill LC Cell with This compound prep2 Planar Alignment (for ε⊥) prep1->prep2 prep3 Homeotropic Alignment (for ε∥) prep1->prep3 meas1 Measure Capacitance (C⊥ and C∥) with LCR Meter prep2->meas1 prep3->meas1 calc1 Calculate ε⊥ and ε∥ meas1->calc1 calc2 Calculate Dielectric Anisotropy Δε = ε∥ - ε⊥ calc1->calc2

Workflow for Dielectric Anisotropy Measurement.

experimental_workflow_freedericksz cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis prep1 Prepare Planar Aligned LC Cell meas1 Apply Variable AC Voltage prep1->meas1 meas2 Measure Capacitance vs. Voltage meas1->meas2 analysis1 Plot Capacitance vs. Voltage meas2->analysis1 analysis2 Identify Threshold Voltage (V_th) from the plot analysis1->analysis2

Workflow for Fréedericksz Transition Measurement.

experimental_workflow_response_time cluster_setup Experimental Setup cluster_meas Measurement cluster_analysis Data Analysis setup1 Planar Aligned LC Cell setup2 Crossed Polarizers setup1->setup2 setup3 Laser Source setup2->setup3 setup4 Photodetector & Oscilloscope setup3->setup4 meas1 Apply Square-Wave Voltage setup4->meas1 meas2 Record Transmitted Light Intensity vs. Time meas1->meas2 analysis1 Determine Rise Time (τ_on) (10% to 90%) meas2->analysis1 analysis2 Determine Decay Time (τ_off) (90% to 10%) meas2->analysis2

Workflow for Electro-Optic Response Time Measurement.

References

Application Note: Thermal Analysis of 4-Methoxy-4'-pentylbiphenyl using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-4'-pentylbiphenyl is a biphenyl derivative that, like many similar compounds, is expected to exhibit liquid crystalline properties. The characterization of its thermal behavior is crucial for its application in materials science and drug development, where phase transitions can significantly influence material properties and drug delivery systems. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to determine the temperatures and heat flows associated with phase transitions in a material as a function of temperature. This application note provides a detailed protocol for the thermal analysis of this compound using DSC to identify its melting point and any potential liquid crystal phase transitions.

Data Presentation

The following table summarizes the expected thermal events for this compound based on the analysis of structurally similar compounds. The exact transition temperatures and enthalpy values should be determined experimentally.

Thermal EventExpected Temperature Range (°C)Enthalpy Change (ΔH)Notes
Crystal to Nematic/Smectic (Melting)80 - 120To be determinedThe melting point of similar compounds such as 4-Methoxy-4'-methylbiphenyl is in the range of 102-104°C.
Nematic/Smectic to Isotropic120 - 160To be determinedThis transition represents the clearing point where the material becomes a true isotropic liquid.

Experimental Protocol

This protocol outlines the methodology for conducting a DSC analysis of this compound.

1. Materials and Equipment

  • This compound sample

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Crimping press for sealing DSC pans

  • Inert purge gas (e.g., Nitrogen or Argon)

2. Sample Preparation

  • Accurately weigh 2-5 mg of the this compound sample directly into a tared aluminum DSC pan.

  • Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

  • Place a lid on the pan and seal it using a crimping press. Ensure a hermetic seal to prevent any loss of volatile components.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

3. Instrument Setup and Calibration

  • Turn on the DSC instrument and allow it to stabilize.

  • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.

  • Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to provide an inert atmosphere.

4. DSC Measurement Procedure

  • Place the prepared sample pan and the reference pan into the DSC cell.

  • Equilibrate the sample at a starting temperature of 25°C.

  • Implement the following temperature program:

    • Heating Scan 1: Heat the sample from 25°C to 180°C at a constant rate of 10°C/min. This initial heating scan is used to erase the sample's prior thermal history.

    • Cooling Scan 1: Cool the sample from 180°C to 25°C at a constant rate of 10°C/min.

    • Heating Scan 2: Reheat the sample from 25°C to 180°C at a constant rate of 10°C/min. The data from this second heating scan is typically used for analysis of the thermal transitions.

  • Record the heat flow as a function of temperature.

5. Data Analysis

  • Plot the heat flow (in W/g or mW) versus temperature (°C). Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as inverted peaks.

  • Determine the onset temperature, peak temperature, and enthalpy of fusion (area under the peak) for each observed thermal transition from the second heating scan.

  • Analyze the cooling scan to observe crystallization and any liquid crystal phase formations.

Mandatory Visualization

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg of This compound pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans into DSC seal->load equilibrate Equilibrate at 25°C load->equilibrate heat1 Heat to 180°C (10°C/min) equilibrate->heat1 cool1 Cool to 25°C (10°C/min) heat1->cool1 heat2 Reheat to 180°C (10°C/min) cool1->heat2 plot Plot Heat Flow vs. Temperature heat2->plot identify Identify Transition Temperatures & Enthalpies plot->identify

Caption: Experimental workflow for DSC analysis.

Conclusion

This protocol provides a comprehensive guide for the thermal characterization of this compound using Differential Scanning Calorimetry. By following this methodology, researchers can obtain reliable data on the melting behavior and any liquid crystalline phase transitions of this compound. The resulting information is invaluable for understanding its physical properties and for its potential applications in various scientific and industrial fields. It is recommended to correlate the DSC results with observations from polarized light microscopy to visually confirm the nature of the mesophases.

Application Notes and Protocols for Polarizing Optical Microscopy (POM) of 4-Methoxy-4'-pentylbiphenyl Textures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of the liquid crystal phases of 4-Methoxy-4'-pentylbiphenyl using Polarizing Optical Microscopy (POM). The document outlines the theoretical background, experimental protocols, and expected results for the analysis of thermotropic liquid crystal textures.

Introduction to Polarizing Optical Microscopy of Liquid Crystals

Polarizing Optical Microscopy (POM) is an indispensable technique for the characterization of liquid crystalline materials.[1] It utilizes polarized light to reveal the anisotropic nature of liquid crystal phases, which appear dark (extinct) or bright (birefringent) depending on the orientation of the molecules relative to the crossed polarizers.[2] The unique optical patterns, or "textures," observed under a POM are characteristic of specific liquid crystal phases, such as the nematic and smectic phases.[1]

Nematic Phase: In the nematic (N) phase, the elongated molecules exhibit long-range orientational order, aligning their long axes roughly parallel to a common direction known as the director. This phase is characterized by its fluidity and the appearance of "schlieren" or "marbled" textures under POM. The schlieren texture consists of dark brushes that correspond to regions where the director is aligned with either the polarizer or the analyzer.

Smectic Phase: The smectic (Sm) phase possesses a higher degree of order than the nematic phase, with molecules organized into layers. In the smectic A (SmA) phase, the director is perpendicular to the layer planes. A common texture observed for the SmA phase is the "focal conic" texture, which arises from defects in the layered structure.[3]

Quantitative Data

Quantitative data on the phase transition temperatures of this compound were not found in the performed search. However, for the purpose of illustrating the type of data obtained from such studies, the phase transition temperatures of the well-studied liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) are presented in the table below. These transitions are typically determined using Differential Scanning Calorimetry (DSC) and confirmed by POM observations.[4][5]

Phase TransitionTemperature (°C)Temperature (K)
Crystalline to Nematic (T_CN)22.5295.6
Nematic to Isotropic (T_NI)35.0308.1

Note: The above data is for 4-Cyano-4'-pentylbiphenyl (5CB) and serves as an example.[5][6] The transition temperatures for this compound will differ.

Experimental Protocols

This section provides a detailed methodology for the preparation and analysis of a thermotropic liquid crystal sample, which can be adapted for this compound.

Sample Preparation for POM
  • Place a small amount (a few milligrams) of the this compound sample onto a clean glass microscope slide.[7]

  • Gently place a clean coverslip over the sample.

  • Heat the slide on a hot stage to a temperature above the expected isotropic transition temperature to melt the sample. This ensures a uniform thin film.

  • Allow the sample to cool slowly into the liquid crystal phases. The cooling rate can influence the observed textures.

Polarizing Optical Microscopy Analysis
  • Place the prepared slide on the rotating stage of a polarizing optical microscope equipped with a hot stage for temperature control.

  • Ensure the polarizer and analyzer are in a crossed position (90° to each other).[2]

  • Heat the sample to its isotropic liquid phase. The field of view should appear dark.

  • Slowly cool the sample and observe the formation of liquid crystal phases.

  • Record the temperatures at which phase transitions occur.

  • Capture images of the characteristic textures observed for each phase.

  • Rotate the microscope stage to observe changes in birefringence, which can help in identifying the orientation of the liquid crystal director.

Visualization of Experimental Workflow and Phase Transitions

The following diagrams illustrate the experimental workflow for POM analysis and the expected relationship between temperature, phases, and textures for a typical biphenyl liquid crystal like this compound.

G Experimental Workflow for POM Analysis cluster_prep Sample Preparation cluster_analysis POM Analysis prep1 Place sample on slide prep2 Cover with coverslip prep1->prep2 prep3 Heat to isotropic phase prep2->prep3 prep4 Cool to form thin film prep3->prep4 analysis1 Mount slide on hot stage prep4->analysis1 Transfer to Microscope analysis2 Cross polarizers analysis1->analysis2 analysis3 Heat to isotropic analysis2->analysis3 analysis4 Cool and observe phases analysis3->analysis4 analysis5 Record transition temperatures analysis4->analysis5 analysis6 Capture texture images analysis5->analysis6 G Temperature-Dependent Phase Transitions and Textures cluster_temp Temperature cluster_phase Liquid Crystal Phase cluster_texture Observed POM Texture T_high High Temperature T_mid1 Intermediate Temperature 1 T_high->T_mid1 Cooling phase_iso Isotropic Liquid T_high->phase_iso T_mid2 Intermediate Temperature 2 T_mid1->T_mid2 Cooling phase_nem Nematic T_mid1->phase_nem T_low Low Temperature T_mid2->T_low Cooling phase_sm Smectic T_mid2->phase_sm phase_cryst Crystalline Solid T_low->phase_cryst tex_dark Dark Field phase_iso->tex_dark tex_schlieren Schlieren Texture phase_nem->tex_schlieren tex_focal Focal Conic Texture phase_sm->tex_focal tex_cryst Crystalline Grains phase_cryst->tex_cryst

References

Application Notes and Protocols: 4-Methoxy-4'-pentylbiphenyl in Tunable Photonic Devices

Author: BenchChem Technical Support Team. Date: November 2025

A General Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tunable photonic devices, which allow for the dynamic control of light, are critical components in a myriad of applications ranging from optical communications and sensing to advanced imaging systems. Liquid crystals (LCs) are a class of materials uniquely suited for these applications due to their significant electro-optic and thermo-optic effects. The ability of an external stimulus, such as an electric field, to reorient the constituent molecules of a liquid crystal allows for the precise manipulation of its refractive index. This principle is the foundation for a wide array of tunable devices, including optical switches, modulators, filters, and lenses.

This application note focuses on the potential use of 4-Methoxy-4'-pentylbiphenyl, a nematic liquid crystal, in such devices. While specific data for this compound is scarce, we can infer its properties and potential applications by drawing parallels with the extensively studied 4-cyano-4'-pentylbiphenyl (5CB), a staple material in the liquid crystal industry. The replacement of the highly polar cyano group in 5CB with a methoxy group in this compound is expected to significantly alter its dielectric anisotropy and, consequently, its behavior in an electric field.

Principle of Operation

The functionality of a nematic liquid crystal in a tunable photonic device is predicated on the anisotropic nature of its molecules and their collective reorientation in response to an applied electric field. In the absence of an external field, the rod-like liquid crystal molecules are aligned in a specific direction dictated by the surface treatment of the device's substrate. When a voltage is applied across the liquid crystal layer, the resulting electric field exerts a torque on the molecules, causing them to reorient. This change in molecular orientation leads to a change in the effective refractive index experienced by light propagating through the device, thereby enabling tunability.

Estimated Properties of this compound

The following table summarizes the estimated properties of this compound in comparison to the well-characterized 4-Cyano-4'-pentylbiphenyl (5CB). These estimations are based on established structure-property relationships in biphenyl liquid crystals.

Property4-Cyano-4'-pentylbiphenyl (5CB) (Experimental)This compound (Estimated)Significance in Tunable Photonic Devices
Molecular Formula C₁₈H₁₉NC₁₉H₂₂ODefines the fundamental building block of the liquid crystal.
Molecular Weight 249.36 g/mol 266.38 g/mol Influences physical properties like density and viscosity.
Phase Transitions
Crystal to Nematic (T_CN)22.5 °C[1]~15-25 °CDefines the lower operating temperature limit of the device.
Nematic to Isotropic (T_NI)35.0 °C[1]~30-40 °CDefines the upper operating temperature limit of the device. A broad nematic range is desirable.
Dielectric Anisotropy (Δε) High positive (~+11)Low to moderate positive (~+1 to +3)A key parameter determining the switching voltage. A lower Δε necessitates a higher switching voltage.
Birefringence (Δn) High (~0.18)Moderate to high (~0.15-0.18)A large birefringence is crucial for achieving a significant phase shift with a thin liquid crystal layer, enabling compact devices.
Rotational Viscosity (γ₁) ModerateModerateAffects the response time (switching speed) of the device. Lower viscosity leads to faster switching.

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of a tunable photonic device using a nematic liquid crystal like this compound.

Protocol 1: Fabrication of a Liquid Crystal Cell
  • Substrate Preparation:

    • Begin with two optically flat glass substrates coated with a transparent conductive oxide (TCO), such as Indium Tin Oxide (ITO).

    • Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol, each for 15 minutes.

    • Dry the substrates with a stream of dry nitrogen.

  • Alignment Layer Deposition:

    • Spin-coat a thin layer of a polyimide alignment agent (e.g., PI-2555) onto the TCO-coated surface of each substrate.

    • Bake the substrates on a hotplate to cure the polyimide, following the manufacturer's specifications.

    • Unidirectionally rub the cured polyimide layers with a velvet cloth to create microgrooves that will induce a homogeneous alignment of the liquid crystal molecules.

  • Cell Assembly:

    • Dispense a UV-curable sealant mixed with spacer beads of a desired diameter (e.g., 5 µm) along the perimeter of one of the substrates.

    • Place the second substrate on top of the first, with the rubbed alignment layers facing each other and oriented either parallel (for a planar aligned cell) or perpendicular (for a twisted nematic cell).

    • Gently press the substrates together to ensure a uniform cell gap, defined by the spacer beads.

    • Cure the sealant by exposing it to UV light.

  • Liquid Crystal Filling:

    • Heat the liquid crystal material to its isotropic phase.

    • Fill the empty cell with the liquid crystal via capillary action in a vacuum chamber.

    • Slowly cool the filled cell back to room temperature to ensure a well-aligned nematic phase.

Protocol 2: Electro-Optic Characterization
  • Experimental Setup:

    • Mount the fabricated liquid crystal cell between two crossed polarizers.

    • Use a He-Ne laser (632.8 nm) as the light source.

    • A photodetector is placed after the second polarizer to measure the transmitted light intensity.

    • A function generator and a voltage amplifier are used to apply a variable AC voltage to the cell's TCO electrodes.

  • Voltage-Transmittance Measurement:

    • Apply a square wave AC voltage (typically 1 kHz) to the cell and slowly increase the amplitude from 0 V.

    • Record the transmitted light intensity as a function of the applied voltage.

    • Plot the normalized transmittance versus voltage to determine the threshold voltage (the voltage at which the transmittance begins to change) and the saturation voltage (the voltage at which the transmittance reaches its maximum).

  • Response Time Measurement:

    • Apply a square wave voltage that switches between 0 V and the saturation voltage.

    • Use an oscilloscope to monitor the photodetector output.

    • The rise time is defined as the time taken for the transmittance to change from 10% to 90% of its maximum value upon voltage application.

    • The decay time is the time taken for the transmittance to fall from 90% to 10% of its maximum value when the voltage is turned off.

Visualizations

Logical Workflow for Device Fabrication and Testing

Caption: Experimental workflow for the fabrication and characterization of a liquid crystal-based tunable photonic device.

Structure of a Tunable Photonic Device

G cluster_light cluster_voltage Device Polarizer 1 Glass Substrate TCO Electrode Alignment Layer Liquid Crystal Layer Alignment Layer TCO Electrode Glass Substrate Polarizer 2 Outgoing Light Outgoing Light Device:p2->Outgoing Light Incoming Light Incoming Light Incoming Light->Device:p1 V1->Device:t1 V2->Device:t2 V_source Voltage Source V_source->V1 V_source->V2

Caption: Schematic cross-section of a typical liquid crystal tunable photonic device.

References

Application Notes and Protocols for Aligning 4-Methoxy-4'-pentylbiphenyl on Polyimide Layers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for achieving uniform alignment of the nematic liquid crystal 4-Methoxy-4'-pentylbiphenyl on polyimide-coated substrates. The alignment of liquid crystals is a critical process in the fabrication of various electro-optical devices, and understanding the interplay between the liquid crystal and the alignment layer is paramount for achieving desired device performance.

Introduction

Polyimide (PI) films are extensively used as alignment layers for liquid crystals (LCs) in display technology and other photonic applications due to their excellent thermal stability, mechanical robustness, and ability to induce uniform LC alignment.[1][2] The alignment of this compound, a common nematic liquid crystal, on PI layers is typically achieved by creating anisotropy on the PI surface. This can be accomplished through mechanical rubbing or photo-alignment techniques. The resulting orientation of the LC molecules is governed by the intermolecular interactions between the liquid crystal and the polyimide surface, as well as the topography of the alignment layer.[1][3][4]

This document outlines the standard procedures for preparing polyimide alignment layers and subsequently aligning this compound. It also presents a summary of key quantitative parameters that influence the quality of alignment.

Experimental Protocols

Substrate Preparation and Cleaning

A thorough cleaning of the substrates is crucial for achieving a defect-free alignment layer.

Protocol:

  • Initial Cleaning: Begin by sonicating the substrates (e.g., indium tin oxide (ITO) coated glass) in a solution of deionized (DI) water and a mild detergent for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with DI water.

  • Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropyl alcohol for 15 minutes each to remove organic residues.

  • Drying: Dry the substrates using a stream of dry nitrogen gas.

  • UV-Ozone Treatment (Optional but Recommended): Expose the substrates to a UV-ozone cleaner for 10-15 minutes to remove any remaining organic contaminants and to improve the adhesion of the polyimide layer.

Polyimide Layer Deposition and Curing

The polyimide layer is typically deposited by spin coating a poly(amic acid) precursor solution, followed by a thermal curing process.

Protocol:

  • Polyimide Solution: Prepare a solution of a commercially available polyimide precursor (e.g., SE-5661, Nissan Chemical) in a suitable solvent, often provided by the manufacturer. The concentration will determine the final film thickness.

  • Spin Coating: Dispense the polyimide solution onto the cleaned substrate. Spin coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform thin film. The exact speed and time should be optimized to obtain the desired thickness (typically in the range of 50-100 nm).

  • Soft Bake: Place the coated substrates on a hotplate at 80-100 °C for 5-10 minutes to evaporate the solvent.[5]

  • Hard Bake (Curing): Transfer the substrates to an oven and cure the polyimide film. A typical curing process involves heating at 180-220 °C for 1-2 hours to induce imidization, converting the poly(amic acid) into the final polyimide.[5][6][7]

Alignment Layer Treatment

This step introduces the surface anisotropy required to align the liquid crystal molecules.

Mechanical rubbing is the most common method for inducing planar alignment.[2][4]

Protocol:

  • Rubbing Machine: Use a rubbing machine equipped with a velvet or cotton cloth-wrapped roller.

  • Rubbing Process: Pass the polyimide-coated substrate under the rotating rubbing roller. Key parameters to control are:

    • Pile Impression: The depth to which the rubbing cloth fibers press into the polyimide layer.

    • Roller Speed: The rotational speed of the rubbing roller.

    • Substrate Speed: The speed at which the substrate moves under the roller.

  • Cleaning: After rubbing, gently clean the surface with a stream of dry nitrogen or by using a soft brush to remove any generated dust or debris.

Photo-alignment is a non-contact method that uses polarized light to create surface anisotropy.[8][9][10]

Protocol:

  • Photo-alignable Polyimide: Use a polyimide material that contains photosensitive moieties (e.g., cinnamate or azobenzene side chains).[8][9]

  • Light Exposure: Expose the polyimide film to linearly polarized ultraviolet (LPUV) light. The alignment direction of the liquid crystal is typically perpendicular to the polarization direction of the UV light.[8][10] The exposure dose (energy per unit area) is a critical parameter to control.

Liquid Crystal Cell Assembly and Filling

Protocol:

  • Cell Assembly: Assemble a cell using two polyimide-coated substrates with the alignment layers facing each other. The desired cell gap (typically a few micrometers) is maintained using spacer beads. The substrates are sealed around the edges with a UV-curable epoxy, leaving a small opening for filling.

  • Liquid Crystal Filling: Heat the liquid crystal, this compound, to its isotropic phase. Fill the cell via capillary action through the opening.

  • Annealing: Slowly cool the filled cell back to room temperature to allow for the uniform alignment of the liquid crystal molecules.

Quantitative Data

The quality of the liquid crystal alignment is characterized by several key parameters, including the pretilt angle and the anchoring energy. The following table summarizes typical values found in the literature for nematic liquid crystals similar to this compound on rubbed polyimide layers. It is important to note that these values can vary significantly depending on the specific polyimide used, the rubbing conditions, and the measurement technique.

ParameterTypical Value RangeInfluencing FactorsReference
Pretilt Angle (θp) 0.5° - 5° (Planar)Rubbing strength, Polyimide chemistry, Baking temperature[6][7][11]
85° - 90° (Homeotropic)Polyimide side chains, Surface energy[11][12]
Azimuthal Anchoring Energy (Wϕ) 10⁻⁵ - 10⁻⁴ J/m²Rubbing strength, Polyimide chemistry[3][13][14]
Polar Anchoring Energy (Wθ) 10⁻⁴ - 10⁻³ J/m²Polyimide chemistry, Intermolecular interactions[15]

Diagrams

Experimental Workflow for Liquid Crystal Cell Fabrication

The following diagram illustrates the step-by-step process for fabricating a liquid crystal cell with a rubbed polyimide alignment layer.

G cluster_0 Substrate Preparation cluster_1 Alignment Layer Formation cluster_2 Alignment Induction cluster_3 Cell Assembly & Filling A ITO Substrate B Cleaning (Detergent, DI Water, Solvents) A->B C Drying (N2 Gas) B->C D Spin Coat Polyimide Precursor C->D E Soft Bake D->E F Hard Bake (Curing) E->F G Mechanical Rubbing F->G H Assemble Cell with Spacers G->H I Fill with this compound H->I J Anneal to Room Temperature I->J G cluster_0 Interface LC_Molecules This compound Molecules Rubbed_PI Rubbed Polyimide Layer van_der_Waals van der Waals Interactions Rubbed_PI->van_der_Waals pi_pi_stacking π-π Stacking Rubbed_PI->pi_pi_stacking Steric_Interaction Steric Interaction Rubbed_PI->Steric_Interaction van_der_Waals->LC_Molecules pi_pi_stacking->LC_Molecules Steric_Interaction->LC_Molecules

References

Measuring the Birefringence of 4-Methoxy-4'-pentylbiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the measurement of the birefringence of the nematic liquid crystal 4-Methoxy-4'-pentylbiphenyl. Birefringence, the difference between the extraordinary (

nen_ene​
) and ordinary (
non_ono​
) refractive indices, is a critical parameter that characterizes the degree of molecular ordering in a liquid crystal and is essential for the design and optimization of liquid crystal-based devices.

Introduction to Birefringence in Nematic Liquid Crystals

Nematic liquid crystals are composed of rod-like molecules that, on average, align along a common direction known as the director. This orientational order leads to anisotropy in the material's optical properties. When light propagates through a nematic liquid crystal, its speed depends on the polarization direction relative to the director.

  • Ordinary Refractive Index (

    non_ono​ 
    ): Experienced by light polarized perpendicular to the director.

  • Extraordinary Refractive Index (

    nen_ene​ 
    ): Experienced by light polarized parallel to the director.

The difference between these two refractive indices is the birefringence (

Δn=neno\Delta n = n_e - n_oΔn=ne​−no​
). The magnitude of the birefringence is a measure of the degree of molecular alignment and is dependent on factors such as temperature and the wavelength of light.

Data Presentation

Quantitative data for the refractive indices and birefringence of this compound should be systematically recorded. The following table provides a template for organizing experimental results. It is recommended to perform measurements at various temperatures and wavelengths to fully characterize the material.

Table 1: Refractive Indices and Birefringence of this compound

Temperature (°C)Wavelength (nm)Ordinary Refractive Index (
non_ono​
)
Extraordinary Refractive Index (
nen_ene​
)
Birefringence (
Δn=neno\Delta n = n_e - n_oΔn=ne​−no​
)

Experimental Protocols

Two common methods for measuring the birefringence of nematic liquid crystals are detailed below.

Method 1: Determination of Refractive Indices using an Abbe Refractometer

The Abbe refractometer is a versatile instrument for measuring the refractive index of liquids and solids.[1][2][3] With proper sample preparation and the use of a polarizing eyepiece, it can be used to determine both

nen_ene​
and
non_ono​
of a liquid crystal.[4]

Materials and Equipment:

  • Abbe refractometer with a polarizing eyepiece and a monochromatic light source (e.g., sodium lamp, 589 nm).

  • Temperature-controlled circulating water bath connected to the refractometer prisms.

  • Glass slides treated for homeotropic and planar alignment of the liquid crystal.

  • This compound sample.

  • Microscope slides and coverslips.

  • Cleaning solvents (e.g., isopropanol, acetone).

Protocol:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.

  • Sample Preparation for

    non_ono​ 
    Measurement:

    • Place a drop of this compound onto the measuring prism of the Abbe refractometer.

    • Use a glass slide with a planar alignment layer to spread the liquid crystal, ensuring the alignment direction is parallel to the prism surface.

  • Measurement of

    non_ono​ 
    :

    • Set the temperature of the circulating water bath to the desired measurement temperature.

    • Rotate the polarizing eyepiece to select the polarization perpendicular to the alignment direction of the liquid crystal.

    • Adjust the refractometer until the borderline between the light and dark fields is sharp and centered in the crosshairs.

    • Read the ordinary refractive index (

      non_ono​
      ) from the scale.

  • Sample Preparation for

    nen_ene​ 
    Measurement:

    • Clean the refractometer prism thoroughly.

    • Place a fresh drop of this compound onto the measuring prism.

    • Use a glass slide with a homeotropic alignment layer to orient the liquid crystal director perpendicular to the prism surface.

  • Measurement of

    nen_ene​ 
    :

    • Maintain the same measurement temperature.

    • The orientation of the polarizer is not critical for a homeotropically aligned sample.

    • Adjust the refractometer to obtain a sharp borderline and read the extraordinary refractive index (

      nen_ene​
      ) from the scale.

  • Birefringence Calculation: Calculate the birefringence using the formula:

    Δn=neno\Delta n = n_e - n_oΔn=ne​−no​
    .

  • Repeat Measurements: Repeat the measurements at different temperatures and wavelengths as required.

G cluster_setup Setup cluster_no Ordinary Refractive Index (no) Measurement cluster_ne Extraordinary Refractive Index (ne) Measurement cluster_analysis Analysis A Calibrate Abbe Refractometer B Set Measurement Temperature A->B C Apply LC to Prism B->C D Induce Planar Alignment C->D E Set Polarizer Perpendicular to Alignment D->E F Measure no E->F G Apply Fresh LC to Prism F->G H Induce Homeotropic Alignment G->H I Measure ne H->I J Calculate Birefringence (Δn = ne - no) I->J K Record Data J->K

Fig. 1: Workflow for birefringence measurement using an Abbe refractometer.
Method 2: Birefringence Measurement using the Sénarmont Compensator Method

The Sénarmont compensator method is a highly accurate technique for measuring the phase retardation of a birefringent sample using a polarizing microscope.[5][6][7] From the retardation, the birefringence can be calculated if the sample thickness is known.

Materials and Equipment:

  • Polarizing microscope equipped with a rotating analyzer (graduated in degrees), a Sénarmont compensator (a quarter-wave plate), and a slot for the compensator.

  • Monochromatic light source (e.g., a 546 nm interference filter).[8]

  • Temperature-controlled stage (hot stage) for the microscope.

  • Liquid crystal cell of known thickness (e.g., 5-20 µm) with planar alignment layers.

  • This compound sample.

Protocol:

  • Sample Preparation:

    • Fill the liquid crystal cell with this compound in its isotropic phase by capillary action.

    • Cool the cell slowly to the nematic phase to ensure uniform planar alignment.

    • Mount the cell on the temperature-controlled microscope stage.

  • Microscope Setup:

    • Set up the microscope for orthoscopic illumination with crossed polarizers.

    • Insert the monochromatic filter into the light path.

    • Set the desired temperature on the hot stage and allow it to stabilize.

  • Measurement Procedure:

    • Rotate the microscope stage until the liquid crystal sample appears darkest (extinction position). This occurs when the director is parallel to the polarizer or analyzer.

    • Rotate the stage by 45° from the extinction position to achieve maximum brightness.

    • Insert the Sénarmont compensator into the optical path. The slow axis of the compensator should be parallel to the polarization direction of the polarizer.

    • Rotate the analyzer from its crossed position (0°) until the sample appears at its darkest (extinction).

    • Record the angle of rotation of the analyzer (

      θ\thetaθ
      ).

  • Data Analysis:

    • Calculate the phase retardation (

      Γ\GammaΓ
      ) in nanometers using the formula:
      Γ=(λ×θ)/180\Gamma = (\lambda \times \theta) / 180Γ=(λ×θ)/180
      where
      λ\lambdaλ
      is the wavelength of the monochromatic light in nm and
      θ\thetaθ
      is the analyzer rotation angle in degrees.

    • Calculate the birefringence (

      Δn\Delta nΔn
      ) using the formula:
      Δn=Γ/d\Delta n = \Gamma / dΔn=Γ/d
      where
      ddd
      is the thickness of the liquid crystal cell in nm.

  • Repeat Measurements: Repeat the procedure for different temperatures and wavelengths.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_measurement Measurement cluster_analysis Analysis A Fill LC Cell B Mount on Hot Stage A->B C Set Temperature B->C D Cross Polarizers C->D E Insert Monochromatic Filter D->E F Find Extinction Position E->F G Rotate Stage by 45° F->G H Insert Sénarmont Compensator G->H I Rotate Analyzer to Extinction H->I J Record Analyzer Angle (θ) I->J K Calculate Retardation (Γ) J->K L Calculate Birefringence (Δn) K->L M Record Data L->M

Fig. 2: Workflow for birefringence measurement using the Sénarmont compensator method.

References

Troubleshooting & Optimization

improving the yield and purity of 4-Methoxy-4'-pentylbiphenyl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-4'-pentylbiphenyl for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or boronate ester with an aryl halide. An alternative, though less common, approach could involve a Grignard reaction to form the carbon-carbon bond between the two phenyl rings.

Q2: What are the critical factors influencing the yield and purity in a Suzuki-Miyaura coupling for this synthesis?

A2: Several factors are crucial for a successful Suzuki-Miyaura coupling:

  • Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is critical, especially when dealing with electron-rich substrates like those containing a methoxy group.[1] Bulky, electron-donating ligands can facilitate the oxidative addition step.[2]

  • Base: The selection and quality of the base (e.g., K₂CO₃, K₃PO₄) are important. For anhydrous couplings with K₃PO₄, a small amount of water may be necessary.[1]

  • Solvent System: A suitable solvent system, often a mixture of an organic solvent (like acetone, THF, or dioxane) and water, is required to dissolve both the organic and inorganic reagents.

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure complete reaction without promoting side reactions.

  • Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of the catalyst and phosphine ligands.[3]

Q3: What is "homocoupling" in the context of a Suzuki reaction, and how can it be minimized?

A3: Homocoupling is a significant side reaction where two molecules of the boronic acid couple with each other, leading to the formation of a symmetrical biphenyl byproduct (e.g., 4,4'-dipentylbiphenyl or 4,4'-dimethoxybiphenyl). This reduces the yield of the desired unsymmetrical product and complicates purification. Homocoupling is often promoted by the presence of oxygen, which can affect the palladium catalyst.[4] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain a strictly inert atmosphere throughout the experiment.

Troubleshooting Guide

Problem 1: Low or no yield of the desired this compound.

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the palladium catalyst is not old or degraded. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0); this process can sometimes be inefficient. Consider using a pre-activated Pd(0) catalyst or a more robust precatalyst system like XPhos Pd G4.[5]
Poor Ligand Choice The methoxy group on one of the aryl halides makes it electron-rich, which can slow down the oxidative addition step.[1] Switch to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which are known to improve coupling with electron-rich aryl chlorides and bromides.[1][5]
Ineffective Base The choice of base is critical. If using potassium carbonate, ensure it is finely powdered and dry. For more challenging couplings, a stronger base like potassium phosphate may be required.[1]
Protodeboronation of the Boronic Acid Electron-rich boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions.[6] Use rigorously anhydrous conditions if this is suspected.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.

Problem 2: Presence of significant homocoupling byproducts.

Possible Cause Troubleshooting Suggestion
Oxygen in the Reaction Mixture Oxygen can lead to the oxidative homocoupling of the boronic acid.[4] Ensure all solvents are properly degassed before use, and the reaction is set up and maintained under a positive pressure of an inert gas (nitrogen or argon).
Suboptimal Catalyst to Ligand Ratio An incorrect ratio can lead to the formation of palladium species that promote homocoupling. Typically, a 1:2 to 1:4 ratio of palladium to phosphine ligand is used.

Problem 3: Difficulty in purifying the final product.

| Possible Cause | Troubleshooting Suggestion | | Co-elution of Product and Byproducts | Homocoupling products can have similar polarities to the desired product, making chromatographic separation difficult.[5] Optimize the chromatography conditions (e.g., try different solvent systems or use a different stationary phase). Recrystallization can also be an effective purification method if a suitable solvent is found. | | Residual Palladium Catalyst | The final product may be contaminated with residual palladium. This can often be removed by washing the organic extract with an aqueous solution of a thiol-containing reagent or by passing the crude product through a silica plug. |

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids.

Aryl Halide Arylboronic Acid Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%) Reference
4-Iodoanisoleo-Tolylboronic acidPd(OAc)₂ (ligandless)-K₂CO₃Acetone/H₂OReflux90.3Organic Syntheses[6]
4-BromoanisolePhenylboronic acidPd/MN100 (0.5-1.5)-K₂CO₃Ethanol/H₂O75>95RU2580107C1[7]
NitroarenesVarious boronic acidsPd(acac)₂ (2)BrettPhosK₃PO₄1,4-Dioxane13041-84MDPI[8]

Note: The data presented are for analogous reactions and serve as a general guideline. Yields for the specific synthesis of this compound may vary.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol is adapted from a reliable Organic Syntheses procedure for a similar biphenyl synthesis.[6]

Reactants:

  • 4-Bromo-1-methoxybenzene (1.0 equiv)

  • 4-Pentylphenylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Degassing: To a round-bottom flask, add the solvents (1,4-dioxane and water). Bubble argon or nitrogen gas through the solvent mixture for 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To a separate, oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-1-methoxybenzene, 4-pentylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Solvent Addition: Add the degassed solvent mixture to the reaction flask via a cannula or syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer twice with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents setup Assemble Apparatus under N2 reagents->setup solvents Degas Solvents mix Combine Reagents & Solvents solvents->mix setup->mix reflux Heat to Reflux mix->reflux monitor Monitor Progress (TLC/GC-MS) reflux->monitor cool Cool to RT monitor->cool Reaction Complete extract Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low/No Yield catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand Catalyst OK solution Improved Yield catalyst->solution New Catalyst base Evaluate Base ligand->base Ligand OK ligand->solution Bulky/e--rich Ligand conditions Adjust Reaction Conditions (T, t) base->conditions Base OK base->solution Stronger/Better Base conditions->solution Conditions OK

References

Technical Support Center: Purification of 4-Methoxy-4'-pentylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methoxy-4'-pentylbiphenyl, a crucial intermediate for various applications in materials science and drug development. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound after synthesis?

A1: The primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a wide range of impurities, while recrystallization is excellent for achieving high purity, especially when dealing with a crystalline solid.

Q2: What are the likely impurities I might encounter after synthesizing this compound?

A2: Common impurities depend on the synthetic route employed. If a Suzuki coupling reaction is used to form the biphenyl core, potential impurities include unreacted starting materials (e.g., a boronic acid and an aryl halide), homocoupling byproducts of the starting materials, and residual palladium catalyst. If a Williamson ether synthesis is used to introduce the methoxy group, unreacted 4-hydroxy-4'-pentylbiphenyl and byproducts from side reactions are possible.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be reliably assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and detecting even minor impurities.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to estimate purity by integrating the signals of the product against those of known impurities.[4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

Troubleshooting Guides

Column Chromatography Purification

Problem 1: Poor separation of this compound from a close-eluting impurity.

  • Possible Cause: The solvent system (mobile phase) is not optimized for the separation.

  • Solution:

    • TLC Optimization: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase that provides the best separation (largest ΔRf) between your product and the impurity. A good starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[7]

    • Gradient Elution: Employ a shallow solvent gradient during column chromatography. Start with a low polarity mobile phase and gradually increase the polarity. This can effectively separate compounds with similar polarities.[7][8][9] For example, you could start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Column Dimensions: Use a longer, narrower column for better resolution.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If the compound is still not eluting, a more polar solvent like dichloromethane or even a small percentage of methanol might be necessary, though this should be done cautiously as it can lead to co-elution of more polar impurities.

Problem 3: The compound elutes too quickly (with the solvent front).

  • Possible Cause: The mobile phase is too polar.

  • Solution: Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexane) in your solvent system.

Recrystallization Purification

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solvent is too non-polar, or the solution is cooling too quickly. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.

  • Solution:

    • Solvent Selection: Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents can be effective. For alkoxybiphenyls, mixtures like ethanol/water, acetone/water, or heptane/ethyl acetate can be good starting points.[10]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Problem 2: Low recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used, keeping the product dissolved even at low temperatures.

    • The compound has significant solubility in the cold solvent.

    • Crystals were not completely collected during filtration.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Solvent Choice: Select a solvent in which the compound is nearly insoluble at low temperatures.

    • Efficient Filtration: Use vacuum filtration to collect the crystals and wash them with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving the product.

Problem 3: The purified crystals are still impure.

  • Possible Cause:

    • Impurities co-crystallized with the product.

    • The solution was not sufficiently cooled to allow for maximum crystallization of the desired product while leaving impurities in the solution.

    • Inefficient washing of the crystals.

  • Solution:

    • Second Recrystallization: Perform a second recrystallization to further enhance purity.

    • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

    • Thorough Washing: Ensure the collected crystals are washed with a small amount of cold, fresh solvent.

Experimental Protocols

Column Chromatography Protocol

This is a general starting protocol that should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., 1%, 2%, 5%, 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol
  • Solvent Selection: Determine a suitable solvent or solvent mixture in which this compound is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water is often a good starting point for alkoxybiphenyls.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

Table 1: Typical Solvent Systems for Purification of 4-Alkoxybiphenyls

Purification MethodSolvent System (starting point)PolarityNotes
Column ChromatographyHexane/Ethyl AcetateNon-polar/Polar aproticStart with a low percentage of ethyl acetate and gradually increase.
Column ChromatographyDichloromethane/HexaneNon-polar/Polar aproticGood for compounds that are less soluble in hexane alone.
RecrystallizationEthanol/WaterPolar proticDissolve in hot ethanol and add hot water dropwise until cloudy.
RecrystallizationAcetone/WaterPolar aprotic/Polar proticSimilar to ethanol/water system.
RecrystallizationHeptane/Ethyl AcetateNon-polar/Polar aproticGood for less polar compounds.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Further Purification HPLC HPLC Column_Chromatography->HPLC NMR NMR Column_Chromatography->NMR Recrystallization->HPLC Recrystallization->NMR Pure_Product Pure this compound HPLC->Pure_Product Purity > 99% NMR->Pure_Product Structure Confirmed

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Method Which Method? Column Chromatography Recrystallization Start->Method CC_Issue Column Chromatography Issue Poor Separation No Elution Fast Elution Method:f0->CC_Issue Recryst_Issue Recrystallization Issue Oiling Out Low Recovery Impure Crystals Method:f1->Recryst_Issue CC_Sol1 Optimize Solvent (TLC, Gradient) CC_Issue:f0->CC_Sol1 CC_Sol2 Increase Polarity CC_Issue:f1->CC_Sol2 CC_Sol3 Decrease Polarity CC_Issue:f2->CC_Sol3 Recryst_Sol1 Slow Cooling, Change Solvent Recryst_Issue:f0->Recryst_Sol1 Recryst_Sol2 Minimize Solvent, Efficient Filtration Recryst_Issue:f1->Recryst_Sol2 Recryst_Sol3 Re-recrystallize, Charcoal Treatment Recryst_Issue:f2->Recryst_Sol3

References

Technical Support Center: Optimizing 4-Methoxy-4'-pentylbiphenyl Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the clearing point of 4-Methoxy-4'-pentylbiphenyl (MOPB) mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the clearing point and why is it important for this compound mixtures?

The clearing point, or nematic-to-isotropic (N-I) transition temperature, is the temperature at which a liquid crystal mixture transitions from the ordered nematic phase to the disordered isotropic liquid phase.[1] Optimizing the clearing point is crucial for various applications as it defines the upper operational temperature limit of a liquid crystal device. For drug development professionals, understanding how a therapeutic agent affects the clearing point of a lipid-based liquid crystalline system can provide insights into drug-carrier interactions and formulation stability.

Q2: What are the key factors that influence the clearing point of MOPB mixtures?

The clearing point of a liquid crystal mixture is primarily influenced by:

  • Molecular Structure of Components: The geometry, polarity, and polarizability of the constituent molecules, including MOPB and any additives, play a significant role.[2][3] The presence of a methoxy group in MOPB, for instance, will affect its intermolecular interactions compared to a cyano-substituted biphenyl.[3]

  • Concentration of Components: The relative concentrations of the components in the mixture directly impact the clearing point. This relationship can be complex and may not be linear.

  • Presence of Impurities: Impurities can either depress or elevate the clearing point depending on their nature and how they interact with the liquid crystal molecules. Non-mesogenic impurities that mix well with the liquid crystal tend to lower the clearing point.

  • Intermolecular Interactions: The strength and nature of intermolecular forces, such as van der Waals forces and dipole-dipole interactions, between the molecules in the mixture are critical in determining the stability of the nematic phase and thus the clearing point.

Q3: How does the molecular structure of an additive affect the clearing point of a MOPB mixture?

The structure of an additive can have a significant impact on the clearing point. Key structural aspects include:

  • Rigidity and Shape: Rigid, elongated molecules that are structurally similar to MOPB are more likely to maintain or even enhance the nematic order, potentially increasing the clearing point. Flexible or globular molecules can disrupt the nematic ordering, leading to a decrease in the clearing point.

  • Polarity: The polarity of the additive influences the intermolecular interactions within the mixture. Additives with strong polar groups can alter the dielectric properties of the mixture and affect the stability of the nematic phase.[2]

  • Terminal Chains: The length and branching of alkyl or alkoxy chains on the additive molecule can influence its compatibility with the MOPB host and affect the overall molecular packing, thereby altering the clearing point.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Unexpectedly Low Clearing Point 1. Presence of impurities in MOPB or additives. 2. Inaccurate weighing or mixing of components. 3. Decomposition of one or more components at elevated temperatures.1. Ensure the purity of all components using techniques like chromatography or spectroscopy. 2. Use a calibrated analytical balance and ensure thorough mixing. 3. Check the thermal stability of all components using thermogravimetric analysis (TGA).
Phase Separation Observed in the Mixture 1. Poor miscibility between MOPB and the additive. 2. The concentration of the additive exceeds its solubility limit in the MOPB host. 3. The mixture has been cooled too rapidly, not allowing for thermodynamic equilibrium.1. Choose additives with molecular structures more compatible with MOPB. 2. Prepare a phase diagram to determine the solubility limits at different temperatures. 3. Cool the mixture slowly from the isotropic phase and observe the phase behavior using a polarized optical microscope.
Inconsistent or Broad Nematic-to-Isotropic Transition 1. Inhomogeneous mixing of the components. 2. Presence of multiple, closely related impurities. 3. The mixture is near a eutectic or peritectic point in its phase diagram.1. Ensure thorough mixing by heating the mixture to the isotropic phase and using mechanical agitation (e.g., vortexing, sonication) followed by slow cooling. 2. Purify the components to remove impurities. 3. Perform a detailed thermal analysis (e.g., using DSC with varying heating/cooling rates) to better characterize the phase transition.
Difficulty in Determining the Exact Clearing Point 1. The transition is very weak or broad. 2. The sample is too thick, leading to thermal gradients. 3. Subjectivity in visual observation using polarized optical microscopy.1. Use a more sensitive technique like Differential Scanning Calorimetry (DSC) to detect the enthalpy change associated with the transition.[4] 2. Prepare a thin, uniform sample in a liquid crystal cell of known thickness. 3. Use image analysis software to objectively determine the point of complete transition to the isotropic phase.

Quantitative Data

Table 1: Effect of Additives on the Clearing Point of 4-Cyano-4'-pentylbiphenyl (5CB)

AdditiveAdditive TypeConcentration (mol%)Clearing Point of Mixture (°C)Change in Clearing Point (°C)Reference
None (Pure 5CB)-035.0-[5]
HexaneNon-mesogenic solvent10DepressionVaries with concentration
Benzoic AcidRigid Carboxylic Acid136.2+1.2[6]
1-Naphthoic AcidRigid Carboxylic Acid137.1+2.1[6]
Biphenyl-4-carboxylic acidRigid Carboxylic Acid138.5+3.5[6]

Note: The clearing point of pure 5CB is approximately 35.0°C. The data presented for mixtures is intended to be illustrative of the trends observed when mixing additives with a biphenyl liquid crystal.

Experimental Protocols

Protocol 1: Preparation of MOPB Mixtures

This protocol describes the preparation of binary mixtures of this compound (MOPB) with a solid or liquid additive.

Materials:

  • This compound (MOPB)

  • Additive (solid or liquid)

  • Analytical balance (± 0.0001 g)

  • Vials with airtight caps

  • Hot plate with magnetic stirring capabilities

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh the desired amounts of MOPB and the additive into a clean, dry vial using an analytical balance.

  • Initial Mixing: Tightly cap the vial and vortex the mixture for 2-3 minutes to ensure initial dispersion of the components.

  • Heating and Homogenization:

    • Place the vial on a hot plate and heat the mixture to a temperature approximately 10-20°C above the expected clearing point of the mixture (or the melting point of the highest melting component if the clearing point is unknown).

    • Use a magnetic stirrer to continuously agitate the mixture until it becomes a single, clear isotropic liquid.

    • For viscous mixtures or those with poorly soluble components, intermittent sonication in a heated bath can aid in homogenization.

  • Cooling and Equilibration:

    • Once the mixture is completely homogeneous, turn off the heat and allow it to cool slowly to room temperature.

    • To ensure thermodynamic equilibrium, it is recommended to thermally cycle the mixture by heating it back to the isotropic phase and slowly cooling it down at least once more.

  • Storage: Store the prepared mixture in a tightly sealed vial to prevent contamination or changes in concentration due to solvent evaporation (if applicable).

Protocol 2: Determination of Clearing Point by Polarized Optical Microscopy (POM)

This protocol outlines the procedure for determining the nematic-to-isotropic transition temperature (clearing point) of an MOPB mixture using a polarized optical microscope equipped with a hot stage.

Materials:

  • Polarized Optical Microscope (POM)

  • Hot stage with a temperature controller (e.g., Linkam or Mettler Toledo)

  • Clean glass microscope slides and cover slips

  • Prepared MOPB mixture

  • Spatula or micropipette

Procedure:

  • Sample Preparation:

    • Place a small drop of the MOPB mixture onto a clean microscope slide.

    • Carefully place a cover slip over the drop to create a thin, uniform film. The sample should be thin enough to observe textural changes clearly but thick enough to be representative of the bulk material.

  • Microscope Setup:

    • Place the slide on the hot stage of the POM.

    • Focus on the sample under crossed polarizers. In the nematic phase, you should observe a birefringent texture (e.g., schlieren or marbled). The isotropic phase will appear dark (extinguished).

  • Heating Cycle:

    • Set the temperature controller to heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature well above the expected clearing point.

    • Observe the sample continuously as it heats. The clearing point is the temperature at which the last trace of birefringence disappears, and the entire field of view becomes dark. Record this temperature.

  • Cooling Cycle:

    • Slowly cool the sample from the isotropic phase at the same controlled rate (e.g., 1-2°C/min).

    • Observe the temperature at which the first appearance of birefringent droplets or domains occurs. This is the isotropic-to-nematic transition temperature.

  • Data Analysis:

    • For accurate determination, it is recommended to perform at least three heating and cooling cycles.

    • The clearing point is typically reported as the average of the values obtained during the heating cycles. Any significant difference between the clearing point on heating and the I-N transition on cooling (thermal hysteresis) should be noted.

Visualizations

Experimental_Workflow cluster_prep Mixture Preparation cluster_analysis Clearing Point Determination cluster_data Data Analysis weigh 1. Weigh MOPB & Additive mix 2. Vortex & Homogenize weigh->mix Precise Measurement heat 3. Heat to Isotropic Phase mix->heat Ensure Homogeneity cool 4. Slow Cooling & Equilibration heat->cool Thermal Cycling pom_prep 5. Prepare Sample on Slide cool->pom_prep Sample for Analysis pom_observe 6. Observe under POM with Hot Stage pom_prep->pom_observe Controlled Heating/Cooling record_temp 7. Record N-I Transition Temperature pom_observe->record_temp Visual Observation analyze 8. Analyze Thermal Cycles record_temp->analyze Multiple Data Points report 9. Report Clearing Point analyze->report Final Result

Caption: Workflow for preparing MOPB mixtures and determining the clearing point.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Inaccurate Clearing Point impurity Impurity Presence start->impurity mixing Inhomogeneous Mixture start->mixing decomposition Component Decomposition start->decomposition phase_sep Phase Separation start->phase_sep purify Purify Components impurity->purify Action remix Re-homogenize Mixture mixing->remix Action tga Perform TGA decomposition->tga Action phase_diagram Construct Phase Diagram phase_sep->phase_diagram Action

Caption: Troubleshooting logic for inaccurate clearing point measurements.

References

stability and degradation issues of 4-Methoxy-4'-pentylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Methoxy-4'-pentylbiphenyl?

A1: While specific pathways are not well-documented, degradation of this compound is likely influenced by:

  • Atmospheric Conditions: Exposure to oxygen and moisture can potentially lead to oxidation and hydrolysis, especially over prolonged periods or at elevated temperatures. The methoxy group may be susceptible to ether cleavage under acidic conditions.

  • Light Exposure: Similar to other biphenyl compounds, exposure to UV light can induce photochemical reactions, potentially leading to isomerization, dimerization, or cleavage of the biphenyl core or the pentyl chain.

  • Thermal Stress: High temperatures can accelerate degradation processes and may cause the material to decompose. The stability of the liquid crystal phases is also temperature-dependent.

  • Chemical Incompatibility: Contact with strong acids, bases, oxidizing agents, or reactive metals could catalyze degradation.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize shelf life, it is recommended to:

  • Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Keep the container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: I am observing a change in the color and consistency of my this compound sample. What could be the cause?

A3: A change in color (e.g., yellowing) or consistency (e.g., becoming more viscous or solidifying at unexpected temperatures) is often an indicator of degradation. This could be due to the formation of impurities from oxidation, photodegradation, or reaction with contaminants. It is recommended to re-purify the material if possible or use a fresh batch for critical experiments.

Q4: What analytical techniques are suitable for assessing the purity and degradation of this compound?

A4: A combination of analytical methods can be used:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the parent compound and potential non-volatile degradation products. A reversed-phase C18 column with a UV detector is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide detailed structural information to identify degradation products by tracking changes in the chemical shifts and integration of peaks corresponding to the parent molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor for the appearance of new functional groups (e.g., carbonyls from oxidation) that would indicate degradation.

  • Differential Scanning Calorimetry (DSC): Useful for monitoring changes in the phase transition temperatures, which can be affected by impurities.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and similar liquid crystals.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Inconsistent or shifting phase transition temperatures. 1. Impurity presence: Degradation products or contaminants can broaden or shift transition temperatures. 2. Inaccurate temperature control: The heating/cooling rate or calibration of the instrument may be off.1. Assess purity using HPLC or GC-MS. Consider purification by recrystallization or column chromatography. 2. Calibrate the temperature controller of your DSC or hot stage. Use a consistent and appropriate heating/cooling rate (e.g., 1-5 °C/min).
Material appears cloudy or shows schlieren texture in the isotropic phase. 1. Incomplete melting: The sample may not have reached the true isotropic phase temperature. 2. Presence of insoluble impurities: Particulate matter or high-melting point impurities may be present.1. Slowly increase the temperature well above the expected clearing point to ensure a fully isotropic state. 2. Filter the molten material through a compatible syringe filter (e.g., PTFE) if appropriate for your experimental setup.
Poor alignment or defects in liquid crystal cells. 1. Contaminated substrates: Dust, grease, or residues on the cell surfaces can disrupt alignment. 2. Inadequate surface treatment: The alignment layer may be improperly applied or damaged. 3. Degraded liquid crystal material: Impurities can interfere with the molecular ordering at the surface.1. Thoroughly clean the substrates using a multi-step solvent wash and plasma cleaning if available. 2. Review and optimize the procedure for applying and curing the alignment layer. 3. Use a fresh or purified batch of the liquid crystal.
Experimental results are not reproducible. 1. Material degradation: The sample may be degrading over the course of the experiments. 2. Variations in environmental conditions: Fluctuations in temperature, light exposure, or humidity. 3. Inconsistent sample handling: Differences in sample preparation or measurement procedures.1. Protect the sample from light and heat during the experiment. Prepare fresh samples for each set of measurements if degradation is suspected. 2. Ensure a controlled experimental environment. 3. Follow a standardized and well-documented experimental protocol.

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol provides a general framework for assessing the stability of this compound under stressed conditions.

  • Sample Preparation:

    • Dispense 5-10 mg of this compound into several amber glass vials.

    • Create sets of samples for each storage condition to be tested. One set will be the control stored under ideal conditions (e.g., refrigerated, under inert gas).

  • Storage Conditions:

    • Thermal Stress: Place sample sets in ovens at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photostability: Expose a set of samples to a controlled light source (e.g., a UV lamp with a known wavelength and intensity) for a defined period. A control sample should be wrapped in aluminum foil and placed alongside to separate light effects from thermal effects.

    • Humidity/Oxidative Stress: Store a set of samples in a humidity chamber (e.g., 75% RH) and another set exposed to air.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis:

    • At each time point, analyze a sample from each condition using HPLC to determine the purity and quantify any degradation products.

    • Use GC-MS or LC-MS to identify the structure of major degradation products.

    • Use DSC to measure any changes in phase transition temperatures.

Data Presentation

Table 1: Example of HPLC Purity Data from Accelerated Stability Study

Storage ConditionTime PointPurity (%) of this compound
Control (5 °C, Dark, Inert) 0 weeks99.8
8 weeks99.7
40 °C, Dark 8 weeks99.1
60 °C, Dark 8 weeks97.5
UV Exposure (254 nm) 24 hours92.3
75% Relative Humidity 8 weeks98.9

Table 2: Example of DSC Data for Phase Transition Temperatures

Storage ConditionTime PointMelting Point (°C)Clearing Point (°C)
Control (5 °C, Dark, Inert) 0 weeks55.280.1
8 weeks55.180.0
60 °C, Dark 8 weeks54.578.9
UV Exposure (254 nm) 24 hours52.876.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Accelerated Stability Testing cluster_analysis Analysis at Time Points (t=0, 1, 2... weeks) cluster_results Data Interpretation start Start: High Purity This compound dispense Dispense into Amber Vials start->dispense thermal Thermal Stress (e.g., 60°C) dispense->thermal photo Photochemical Stress (UV Exposure) dispense->photo humidity Humidity Stress (e.g., 75% RH) dispense->humidity hplc HPLC for Purity thermal->hplc photo->hplc humidity->hplc gcms GC-MS for ID hplc->gcms dsc DSC for Phase Transitions gcms->dsc end Determine Degradation Rate and Pathways dsc->end

Caption: Workflow for an accelerated stability study of this compound.

troubleshooting_logic cluster_purity Check Material Purity cluster_env Check Experimental Conditions cluster_remedy Remediation start Inconsistent Experimental Results check_purity Analyze purity via HPLC/GC-MS start->check_purity is_pure Is purity > 99.5%? check_purity->is_pure check_temp Verify Temperature Control is_pure->check_temp Yes purify Purify Material (Recrystallization/Chromatography) is_pure->purify No check_light Control Light Exposure check_temp->check_light check_atmosphere Consider Inert Atmosphere check_light->check_atmosphere end Reproducible Results check_atmosphere->end new_batch Use a Fresh Batch of Compound purify->new_batch new_batch->end

Caption: Troubleshooting logic for addressing irreproducible experimental results.

Technical Support Center: Purification of 4-Methoxy-4'-pentylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing ionic impurities from 4-Methoxy-4'-pentylbiphenyl.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Possible Causes:

  • Incorrect Solvent Choice: The solvent may be too good at dissolving the compound at room temperature, leading to low recovery, or too poor at dissolving it when hot, preventing effective purification.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[1][2]

  • Insufficient Washing: Residual mother liquor containing impurities may remain on the crystal surface.

  • Contaminated Solvent: The solvent used for recrystallization may contain impurities.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that dissolves this compound well at elevated temperatures but poorly at room temperature. Common solvents to test for biphenyl compounds include heptane, ethanol, ethyl acetate, and mixtures like ethanol/water.[3][4][5]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.[2]

  • Proper Washing: Wash the collected crystals with a small amount of ice-cold, fresh solvent to rinse away any adhering mother liquor.

  • Use High-Purity Solvents: Ensure that the solvents used for recrystallization are of high purity (e.g., HPLC grade).

Issue 2: Oiling Out During Recrystallization

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming crystals.

Possible Causes:

  • High Concentration of Impurities: A high impurity level can lower the melting point of the mixture, causing it to separate as a liquid.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.

  • Solution Cooled Too Rapidly: Sudden temperature changes can favor the formation of an oil over crystals.

Solutions:

  • Add More Solvent: If oiling occurs, add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.

  • Change Solvent System: Select a solvent with a lower boiling point or use a co-solvent system to modify the solubility characteristics.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage crystal formation instead of oiling.[6]

Issue 3: Poor Separation in Column Chromatography

Possible Causes:

  • Incorrect Mobile Phase: The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in very slow or no elution.

  • Improperly Packed Column: Channels or cracks in the stationary phase can lead to uneven solvent flow and poor separation.[7][8]

  • Column Overloading: Applying too much sample to the column can exceed its separation capacity.

  • Sample Insolubility: The sample may not be fully dissolved in the mobile phase, leading to precipitation at the top of the column.[9]

Solutions:

  • Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation of this compound from its impurities. A good starting point for biphenyl compounds is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or dichloromethane.[10]

  • Proper Column Packing: Use a slurry packing method to ensure a uniform and tightly packed column, avoiding air bubbles.[7]

  • Correct Sample Loading: For a typical silica gel column, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Dry Loading: If the sample is not very soluble in the initial mobile phase, it can be pre-adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-impregnated silica is loaded onto the top of the column.[11]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of ionic impurities in this compound?

Ionic impurities can originate from several sources, including reagents and catalysts used during synthesis, contamination from glassware or equipment, and degradation of the liquid crystal material itself over time.

Q2: How do ionic impurities affect the performance of liquid crystal devices?

Ionic impurities can significantly degrade the performance of liquid crystal displays (LCDs) and other devices by causing issues such as:

  • Image sticking or ghosting

  • Reduced voltage holding ratio

  • Increased power consumption

  • Screen flicker[12]

Q3: What analytical techniques can be used to assess the purity of this compound?

Several analytical techniques can be used to determine the purity and quantify ionic impurities:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying organic impurities.[13][14]

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities.

  • Conductivity Measurements: The electrical conductivity of the liquid crystal is directly related to the concentration of mobile ions. A decrease in conductivity indicates a reduction in ionic impurities.[12][15][16]

  • Dielectric Spectroscopy: This technique can provide detailed information about the concentration and mobility of ions.[17][18]

Q4: Is it necessary to use a specific type of stationary phase for column chromatography of this compound?

For the purification of moderately polar organic compounds like this compound, normal-phase chromatography with silica gel as the stationary phase is very effective. For more challenging separations, a stationary phase with a different polarity, such as alumina, or a bonded-phase silica (like a biphenyl phase) could be considered.[19]

Quantitative Data Presentation

The following table provides a template for presenting quantitative data on the purification of this compound. The values shown are illustrative and will vary depending on the initial purity and the effectiveness of the purification method.

Purification MethodPurity Before (%)Purity After (%)Resistivity Before (Ω·cm)Resistivity After (Ω·cm)
Recrystallization (Ethanol)98.599.81.2 x 10¹¹5.8 x 10¹²
Column Chromatography98.5>99.91.2 x 10¹¹1.5 x 10¹³

Experimental Protocols

1. Recrystallization Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • High-purity solvent (e.g., ethanol, heptane, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

2. Column Chromatography Protocol

This protocol provides a general method for purifying this compound using column chromatography. The mobile phase composition should be determined by prior TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Chromatography column

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the sample solution to the top of the column. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent.

  • Monitor the Separation: Monitor the fractions by TLC to identify those containing the purified this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Troubleshooting_Workflow start Start: Impure this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Recrystallization column_chromatography Column Chromatography purification_choice->column_chromatography Column Chromatography purity_analysis Analyze Purity (HPLC, Conductivity) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Product Meets Purity Specs purity_analysis->pure_product Yes troubleshoot Troubleshoot Purification purity_analysis->troubleshoot No ts_recryst Low Purity / Oiling Out troubleshoot->ts_recryst From Recrystallization ts_column Poor Separation troubleshoot->ts_column From Column Chromatography optimize_recryst Optimize Solvent & Cooling Rate ts_recryst->optimize_recryst optimize_column Optimize Mobile Phase & Packing ts_column->optimize_column optimize_recryst->recrystallization Re-attempt optimize_column->column_chromatography Re-attempt

Caption: Workflow for purification and troubleshooting of this compound.

Logical_Relationships cluster_impurities Sources of Ionic Impurities cluster_effects Effects on LC Devices cluster_purification Purification Methods cluster_analysis Purity Analysis synthesis Synthesis Byproducts image_sticking Image Sticking synthesis->image_sticking recrystallization Recrystallization chromatography Column Chromatography contamination Handling & Equipment Contamination vhr Reduced Voltage Holding Ratio contamination->vhr degradation Material Degradation power Increased Power Consumption degradation->power hplc HPLC conductivity Conductivity Measurement recrystallization->hplc chromatography->conductivity

References

Technical Support Center: 4-Cyano-4'-pentylbiphenyl (5CB) Liquid Crystal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyano-4'-pentylbiphenyl (5CB) liquid crystal cells, with a focus on addressing switching time problems.

Frequently Asked Questions (FAQs)

Q1: What is 4-Cyano-4'-pentylbiphenyl (5CB) and why is it commonly used?

A1: 4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, is a nematic liquid crystal that is widely used in research and for electro-optical applications like liquid crystal displays (LCDs).[1][2] Its popularity stems from its nematic phase being present at room temperature, which simplifies experimental setups.[3] The molecule's structure, consisting of a biphenyl core with a polar cyano group and a flexible pentyl chain, gives it the desirable properties of birefringence and dielectric anisotropy necessary for electro-optical switching.[1]

Q2: What are the typical phase transition temperatures for 5CB?

A2: 5CB transitions from a crystalline solid to a nematic liquid crystal phase at approximately 22.5°C (72.5°F). It then transitions from the nematic phase to an isotropic liquid phase at around 35.0°C (95.0°F).[1][2] These precise temperatures are crucial for the design and reliable operation of devices utilizing 5CB.[1]

Q3: What factors influence the switching time of a 5CB cell?

A3: The switching time of a 5CB liquid crystal cell is primarily influenced by several factors:

  • Applied Voltage: Higher voltages lead to faster switching times.[4]

  • Temperature: Increasing the temperature generally decreases the viscosity of the liquid crystal, resulting in faster response times.[4]

  • Cell Thickness: Thinner liquid crystal layers switch faster. The relaxation time is proportional to the square of the device thickness.

  • Material Properties: The inherent properties of 5CB, such as its rotational viscosity and elastic constants, are key determinants of its switching speed.

Q4: What is a typical switching time for a 5CB cell?

A4: The switching time for 5CB can range from nanoseconds to milliseconds, highly dependent on the experimental conditions. For instance, at high electric fields (~100 V/µm), switching times can be as fast as 30 to 50 nanoseconds.[4] Under more standard operating voltages, the response time is typically in the millisecond range.

Troubleshooting Guide: Switching Time Problems

This guide provides solutions to common problems related to slow or inconsistent switching times in 5CB liquid crystal cells.

Problem Possible Causes Troubleshooting Steps
Slow Rise Time (Turn-on Time) 1. Insufficient Driving Voltage: The applied voltage is too low to rapidly reorient the liquid crystal molecules. 2. Low Operating Temperature: The viscosity of 5CB is too high at the current temperature. 3. Incorrect Cell Gap: The liquid crystal layer is too thick.1. Increase Driving Voltage: Gradually increase the amplitude of the driving voltage. Note that excessively high voltages can cause dielectric breakdown. 2. Increase Temperature: Operate the cell at a higher temperature, but below the nematic-isotropic transition temperature of 35.0°C. 3. Verify Cell Thickness: If possible, use a thinner cell. The switching time is proportional to the square of the cell thickness.
Slow Fall Time (Turn-off Time) 1. Weak Anchoring Energy: The surface alignment layer does not provide a strong enough restoring force. 2. Low Temperature: Increased viscosity slows down the relaxation of the molecules. 3. Material Degradation: The 5CB material may have degraded due to exposure to moisture, UV light, or other contaminants.1. Surface Treatment: Ensure proper surface treatment and alignment layer deposition during cell fabrication. 2. Increase Temperature: Heating the cell will decrease viscosity and aid in faster relaxation. 3. Use Fresh 5CB: If degradation is suspected, refill the cell with fresh, high-purity 5CB.
Inconsistent Switching Times 1. Temperature Fluctuations: The ambient temperature is not stable, leading to variations in viscosity. 2. Voltage Instability: The power supply is providing an unstable or noisy voltage. 3. Non-uniform Cell Gap: The spacing between the cell substrates is not uniform.1. Temperature Control: Use a temperature-controlled stage or chamber to maintain a stable operating temperature. 2. Stable Power Supply: Use a high-quality, stable power source for driving the cell. 3. Cell Quality Control: Ensure high-quality cell fabrication with uniform thickness.
No Switching Observed 1. No Power to Electrodes: The electrical connections to the cell are faulty. 2. Incorrect Alignment: The polarizers are not correctly oriented with respect to the liquid crystal alignment. 3. Device Failure: The transparent conductive coating (e.g., ITO) on the substrates is damaged.1. Check Connections: Verify all electrical connections to the cell. 2. Check Polarizer Alignment: Ensure the polarizers are crossed and at a 45° angle to the liquid crystal director for a twisted nematic cell. 3. Inspect Electrodes: Visually inspect the electrodes for any visible damage.

Quantitative Data

The following tables summarize the switching time of 5CB under different experimental conditions.

Table 1: Switching Time of 5CB as a Function of Temperature (Cell Thickness: 10 µm, Applied Voltage Step: 900 V)

Temperature (°C)Transition Time (ns)Delay Time (ns)
5110150
166080
254055
333244

Data extracted from Chigrinov et al., "30 to 50 ns liquid-crystal optical switches," Opt. Express 18, 15648-15655 (2010).[4]

Table 2: Physical Properties of 4-Cyano-4'-pentylbiphenyl (5CB)

PropertyValue
Chemical FormulaC₁₈H₁₉N
Molar Mass249.357 g·mol⁻¹
AppearanceColorless (isotropic) or cloudy white (nematic)
Density1.022 g/cm³
Melting Point (Crystal to Nematic)22.5 °C
Clearing Point (Nematic to Isotropic)35.0 °C

Data from Wikipedia.[2]

Experimental Protocols

Methodology for Measuring Switching Time

This protocol outlines the steps to measure the rise time (turn-on) and fall time (turn-off) of a 5CB liquid crystal cell.

1. Experimental Setup:

  • A 5CB liquid crystal cell placed between two crossed polarizers.

  • A stable light source (e.g., He-Ne laser or LED).

  • A fast photodetector to measure the transmitted light intensity.

  • A function generator to apply a square wave voltage to the cell.

  • An oscilloscope to record the photodetector signal.

  • A temperature-controlled stage.

2. Procedure:

  • Mount the 5CB cell on the temperature-controlled stage and place it in the optical path between the crossed polarizers.

  • Align the cell such that the liquid crystal director is at 45° to the transmission axes of the polarizers in the off-state for maximum contrast.

  • Set the desired operating temperature.

  • Apply a square wave voltage from the function generator to the cell electrodes. The low voltage level should be below the threshold voltage for switching, and the high voltage level should be sufficient to induce a complete switching of the liquid crystal.

  • Monitor the transmitted light intensity using the photodetector and display the signal on the oscilloscope.

  • Measure the Rise Time (τ_on): This is the time taken for the transmitted intensity to change from 10% to 90% of its maximum value when the voltage is switched from low to high.

  • Measure the Fall Time (τ_off): This is the time taken for the transmitted intensity to change from 90% to 10% of its maximum value when the voltage is switched from high to low.

  • Repeat the measurements for different voltages and temperatures to characterize the cell's performance.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure setup_light Light Source setup_polarizer1 Polarizer 1 setup_light->setup_polarizer1 setup_cell 5CB Cell on Temp. Stage setup_polarizer1->setup_cell setup_polarizer2 Polarizer 2 setup_cell->setup_polarizer2 setup_detector Photodetector setup_polarizer2->setup_detector setup_scope Oscilloscope setup_detector->setup_scope setup_fg Function Generator setup_fg->setup_cell proc_align Align Cell proc_set_temp Set Temperature proc_align->proc_set_temp proc_apply_voltage Apply Square Wave Voltage proc_set_temp->proc_apply_voltage proc_measure Measure Transmitted Intensity proc_apply_voltage->proc_measure proc_calc_rise Calculate Rise Time (10% to 90%) proc_measure->proc_calc_rise proc_calc_fall Calculate Fall Time (90% to 10%) proc_measure->proc_calc_fall

Caption: Workflow for measuring the switching time of a 5CB liquid crystal cell.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Slow Switching Time cause_voltage Low Voltage problem->cause_voltage cause_temp Low Temperature problem->cause_temp cause_thickness Thick Cell problem->cause_thickness cause_anchoring Weak Anchoring problem->cause_anchoring sol_voltage Increase Voltage cause_voltage->sol_voltage sol_temp Increase Temperature cause_temp->sol_temp sol_thickness Use Thinner Cell cause_thickness->sol_thickness sol_anchoring Improve Surface Alignment cause_anchoring->sol_anchoring

Caption: Logical relationship for troubleshooting slow switching times in 5CB cells.

References

Technical Support Center: Optimization of Driving Voltage for 4-Methoxy-4'-pentylbiphenyl Displays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the driving voltage for liquid crystal displays utilizing 4-Methoxy-4'-pentylbiphenyl.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for the driving voltage of a nematic liquid crystal display like one with this compound?

A1: The optimal driving voltage for a nematic liquid crystal display (LCD) is dependent on several factors, including the specific liquid crystal material, cell thickness, and electrode configuration. For many nematic liquid crystals, the threshold voltage (the minimum voltage required to induce a change in the liquid crystal's orientation) is typically in the range of 1-5 volts. The saturation voltage, where the maximum contrast is achieved, can be significantly higher. For instance, in some polymer-dispersed liquid crystal (PDLC) systems using similar nematic liquid crystals, the threshold voltage can be around 5V, with a saturation voltage near 40V. It is crucial to experimentally determine the electro-optical response curve for your specific this compound display to identify the optimal driving voltage.

Q2: How does the driving voltage affect the response time of the display?

A2: The driving voltage has a significant impact on the response time of the liquid crystal molecules. Generally, a higher driving voltage leads to a faster response time (both rise time and fall time). However, the relationship is not always linear. For some nematic liquid crystals, the response time may initially increase and then decrease as the driving voltage rises. Exceeding the optimal voltage can lead to undesirable effects such as increased power consumption and potential damage to the liquid crystal material.

Q3: What is "ghosting" or "cross-talk" in a liquid crystal display, and how can it be mitigated?

A3: Ghosting, or cross-talk, is an artifact where the "off" segments of the display are faintly visible. This can occur if the driving voltage is too high, the threshold voltage of the liquid crystal is too low, or the driving frequency is not optimized. To mitigate this, you can try decreasing the driving voltage or adjusting the driving frequency. Ensuring the liquid crystal material properties match the display's driving scheme is also critical.

Q4: Can I reduce the driving voltage of my this compound display?

A4: Yes, several methods can be employed to reduce the driving voltage. One common approach is to dope the liquid crystal with nanoparticles or other materials. For example, doping a similar nematic liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), with ZnO nanoparticles has been shown to decrease both the threshold and driving voltages, which can help reduce power consumption. Another approach involves optimizing the concentration of the liquid crystal in a polymer-dispersed liquid crystal (PDLC) mixture, as a high concentration of the polymer can increase the required driving voltage.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low Contrast - Insufficient driving voltage.- Driving voltage is too high, causing saturation.- Incorrect viewing angle.- Gradually increase the driving voltage and observe the contrast.- If the contrast does not improve or worsens, try decreasing the voltage.- Adjust the viewing angle of the display.
Slow Response Time - Driving voltage is too low.- The liquid crystal material has a high viscosity.- The operating temperature is too low.- Increase the driving voltage within the manufacturer's specifications.- Consider using a liquid crystal with a lower rotational viscosity.- Ensure the display is operating within its specified temperature range.
Flickering Display - Unstable power supply.- Loose connections.- Driving frequency is not optimal.- Ensure a stable and regulated power supply is used.- Check all electrical connections to the display driver and the display itself.- Adjust the driving frequency.
Distorted or "Gibberish" Characters - Incorrect driving waveform.- Mismatch between the display controller and the display.- Electrical noise or interference.- Verify that the correct driving waveform (e.g., square wave) is being applied.- Ensure the display controller is compatible with the this compound display.- Shield the display and its connections from sources of electrical noise.
"Writing" or Electrode Discoloration - A significant DC component in the driving voltage.- This is often caused by an electrochemical reaction due to a DC voltage. Ensure you are using an AC driving voltage. If the issue persists, check the driving circuitry for any DC offset.
Segments Faintly Visible When Off (Ghosting) - Driving voltage is too high.- The common electrode or a segment electrode is not properly connected.- Reduce the driving voltage.- Check for and resolve any open circuits in the electrode connections.

Experimental Protocols

Protocol 1: Determining the Voltage-Transmittance (V-T) Curve and Threshold Voltage

This protocol outlines the procedure for measuring the relationship between the applied voltage and the light transmittance of the liquid crystal display to determine the threshold and saturation voltages.

Materials:

  • This compound liquid crystal cell

  • Function generator capable of producing a square wave

  • Voltage amplifier (if needed)

  • Polarizers

  • He-Ne laser or a stable light source

  • Photodiode detector

  • Oscilloscope

  • Computer with data acquisition software

Methodology:

  • Setup the Optical Bench:

    • Position the light source, a polarizer, the liquid crystal cell, a second polarizer (analyzer), and the photodiode detector in a line.

    • Cross the polarizers (analyzer at 90° to the polarizer) for a normally black mode or keep them parallel for a normally white mode.

  • Connect the Electronics:

    • Connect the function generator to the liquid crystal cell's electrodes.

    • Connect the photodiode detector to the oscilloscope to measure the light intensity.

  • Data Acquisition:

    • Set the function generator to output a low-frequency square wave (e.g., 1 kHz).

    • Start with zero voltage and measure the baseline light intensity.

    • Incrementally increase the applied voltage (e.g., in 0.1V steps) and record the corresponding light intensity from the photodiode at each step.

    • Continue until the light intensity saturates (no longer increases with voltage).

  • Data Analysis:

    • Normalize the measured light intensity to the maximum intensity to obtain the transmittance.

    • Plot the transmittance as a function of the applied voltage to generate the V-T curve.

    • The threshold voltage (Vth) is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.

    • The saturation voltage (Vsat) is the voltage at which the transmittance reaches 90% of its maximum value.

Protocol 2: Measuring the Response Time (Rise and Fall Times)

This protocol describes how to measure the time it takes for the liquid crystal display to switch between its ON and OFF states.

Materials:

  • Same as in Protocol 1.

Methodology:

  • Setup:

    • Use the same optical and electronic setup as in Protocol 1.

  • Measurement:

    • Apply a square wave voltage that switches between 0V (OFF state) and the saturation voltage (ON state) determined from Protocol 1.

    • Use the oscilloscope to monitor the photodiode's output signal over time.

  • Rise Time (τ_on) Measurement:

    • Capture the transition from the OFF state to the ON state on the oscilloscope.

    • Measure the time it takes for the transmittance to go from 10% to 90% of the maximum transmittance. This is the rise time.

  • Fall Time (τ_off) Measurement:

    • Capture the transition from the ON state to the OFF state on the oscilloscope.

    • Measure the time it takes for the transmittance to drop from 90% to 10% of the maximum transmittance. This is the fall time.

  • Optimization:

    • Repeat the measurements at different driving voltages to understand its effect on the response times.

Quantitative Data Summary

Table 1: Illustrative Voltage-Dependent Transmittance

Driving Voltage (V)Normalized Transmittance (%)
0.00
1.05
2.010
3.040
4.080
5.095
6.0100

Table 2: Illustrative Driving Voltage vs. Response Time

Driving Voltage (V)Rise Time (ms)Fall Time (ms)
3.050100
4.03070
5.01545
6.01030

Visualizations

Experimental_Workflow_VT_Curve cluster_setup Experimental Setup cluster_electronics Control & Measurement cluster_analysis Data Analysis LightSource Light Source Polarizer1 Polarizer LightSource->Polarizer1 LCCell LC Cell (this compound) Polarizer1->LCCell Polarizer2 Analyzer LCCell->Polarizer2 Detector Photodiode Polarizer2->Detector Oscilloscope Oscilloscope Detector->Oscilloscope Intensity Signal FuncGen Function Generator FuncGen->LCCell Driving Voltage Plotting Plot V-T Curve Oscilloscope->Plotting Data Vth_Vsat Determine Vth & Vsat Plotting->Vth_Vsat

Caption: Workflow for determining the Voltage-Transmittance (V-T) curve.

Response_Time_Logic cluster_parameters Affected Parameters cluster_optimization Optimization Goal DrivingVoltage Driving Voltage ResponseTime Response Time (Rise & Fall) DrivingVoltage->ResponseTime Inverse Relationship (Generally) ContrastRatio Contrast Ratio DrivingVoltage->ContrastRatio Direct then Plateau PowerConsumption Power Consumption DrivingVoltage->PowerConsumption Direct Relationship OptimalPerformance Optimal Display Performance ResponseTime->OptimalPerformance ContrastRatio->OptimalPerformance PowerConsumption->OptimalPerformance

Caption: Relationship between driving voltage and key display performance metrics.

Validation & Comparative

A Comparative Analysis of Mesogenic Biphenyl Derivatives: 4-Cyano-4'-pentylbiphenyl (5CB) and the Elusive 4-Methoxy-4'-pentylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of liquid crystals with precise physicochemical properties is paramount for applications ranging from display technologies to advanced spectroscopy. This guide provides a detailed examination of the well-characterized liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB) and addresses the current lack of available experimental data for its methoxy-substituted counterpart, 4-Methoxy-4'-pentylbiphenyl.

This comparative guide endeavors to provide a thorough analysis of this compound and the widely utilized 4-Cyano-4'-pentylbiphenyl (5CB). While extensive research has characterized 5CB, a notable scarcity of published experimental data for this compound presents a significant challenge for a direct, data-driven comparison. This document will therefore focus on the comprehensive data available for 5CB, while highlighting the data points required for a future comparative analysis of this compound.

Physicochemical Properties: A Tale of One Well-Documented Compound

The liquid crystalline properties of a molecule are intricately linked to its molecular structure, particularly the nature of its terminal substituents. The cyano (-CN) group in 5CB imparts a strong dipole moment, significantly influencing its dielectric anisotropy and mesophase behavior. In contrast, the methoxy (-OCH₃) group is expected to confer different electronic and steric characteristics, which would theoretically lead to distinct liquid crystalline properties.

A comprehensive literature search for the physicochemical properties of this compound did not yield the necessary experimental data for a direct comparison. Key parameters such as phase transition temperatures, dielectric anisotropy, and viscosity remain largely uncharacterized in publicly accessible scientific literature.

In contrast, 4-Cyano-4'-pentylbiphenyl (5CB) is one of the most extensively studied liquid crystals. Its properties are well-documented, making it a benchmark material in the field.

Table 1: Physicochemical Properties of 4-Cyano-4'-pentylbiphenyl (5CB)

PropertyValue
Chemical Formula C₁₈H₁₉N
Molecular Weight 249.36 g/mol [1]
CAS Number 40817-08-1[1]
Crystal to Nematic Transition (T_CN) 22.5 °C[1][2][3]
Nematic to Isotropic Transition (T_NI) 35.0 °C[1][2][3]
Dielectric Anisotropy (Δε) Positive[4][5]
Density (at 25 °C) 1.008 g/mL
Refractive Index (n₂₀/D) 1.532
Viscosity Not consistently reported across sources

Experimental Protocols: Characterizing a Liquid Crystal

The determination of the physicochemical properties listed above involves a suite of established experimental techniques. These methodologies would be essential for the characterization of this compound to enable a future comparative analysis.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

The transition temperatures of liquid crystals are critical parameters that define their operational range. Differential Scanning Calorimetry (DSC) is the primary technique used to measure these transitions.

Experimental Workflow for DSC Analysis:

DSC_Workflow cluster_sample_prep Sample Preparation cluster_dsc_instrument DSC Instrument cluster_measurement Measurement cluster_analysis Data Analysis Sample Liquid Crystal Sample Pan Aluminum DSC Pan Sample->Pan Weigh small amount (1-5 mg) Hermetic_Seal Hermetic Sealing Pan->Hermetic_Seal DSC_Cell DSC Cell Hermetic_Seal->DSC_Cell Place in cell Heating_Cooling Heating/Cooling Cycle DSC_Cell->Heating_Cooling Furnace Furnace Sensor Heat Flow Sensor Data_Acquisition Data Acquisition Heating_Cooling->Data_Acquisition Thermogram DSC Thermogram Data_Acquisition->Thermogram Peak_Analysis Peak Analysis Thermogram->Peak_Analysis Transition_Temps Determine T_CN and T_NI Peak_Analysis->Transition_Temps

Caption: Workflow for determining phase transition temperatures using DSC.

In a typical DSC experiment, a small, hermetically sealed sample of the liquid crystal is subjected to a controlled temperature program (heating and cooling cycles) in a DSC cell. The instrument measures the difference in heat flow between the sample and a reference pan. Phase transitions are observed as endothermic or exothermic peaks on the resulting thermogram, from which the transition temperatures can be accurately determined[6].

Dielectric Spectroscopy for Anisotropy Measurement

Dielectric anisotropy (Δε) is a crucial parameter for electro-optical applications of liquid crystals. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis of the liquid crystal molecules.

Experimental Setup for Dielectric Spectroscopy:

Dielectric_Spectroscopy cluster_setup Experimental Setup cluster_analysis_node Data Analysis LC_Cell Liquid Crystal Cell Impedance_Analyzer Impedance Analyzer LC_Cell->Impedance_Analyzer Measure Capacitance Elec_Field Electric Field Source Elec_Field->LC_Cell Apply AC Voltage Mag_Field Magnetic Field (optional) Mag_Field->LC_Cell Align Director (for ε∥) Data_Analysis Calculate ε∥ and ε⊥ Impedance_Analyzer->Data_Analysis Calculate ε Temp_Control Temperature Controller Temp_Control->LC_Cell Control Temperature Anisotropy_Calc Δε = ε∥ - ε⊥ Data_Analysis->Anisotropy_Calc

Caption: Measurement of dielectric anisotropy.

To measure Δε, the liquid crystal is placed in a cell with transparent electrodes. For ε∥, a strong magnetic or electric field is applied to align the director parallel to the probing electric field. For ε⊥, the director is aligned perpendicular to the probing field. The capacitance of the cell is then measured at various frequencies using an impedance analyzer, from which the dielectric permittivity is calculated[4][5].

Synthesis of Biphenyl Liquid Crystals

The synthesis of both this compound and 5CB would likely follow a multi-step organic synthesis route, culminating in the coupling of appropriately substituted benzene rings to form the biphenyl core. A common method for this is the Suzuki coupling reaction.

Generalized Suzuki Coupling for Biphenyl Synthesis:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Boronic_Acid Aryl Boronic Acid (or ester) Reaction Suzuki Coupling Aryl_Boronic_Acid->Reaction Aryl_Halide Aryl Halide Aryl_Halide->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Biphenyl_Product Substituted Biphenyl Reaction->Biphenyl_Product Forms C-C bond

Caption: Suzuki coupling for biphenyl synthesis.

For 5CB, the synthesis typically involves the coupling of a pentyl-substituted phenylboronic acid with a cyano-substituted bromobenzene in the presence of a palladium catalyst and a base[2]. A similar strategy could be employed for this compound, using a methoxy-substituted aryl halide or boronic acid.

Conclusion and Future Outlook

While 4-Cyano-4'-pentylbiphenyl (5CB) is a thoroughly investigated liquid crystal with a wealth of available data, this compound remains a largely uncharacterized compound in the public domain. The lack of experimental data for the latter precludes a direct and meaningful comparison of their performance and properties.

To enable a comprehensive comparative analysis, future research efforts should focus on the synthesis and characterization of this compound. The experimental protocols outlined in this guide provide a roadmap for determining its key physicochemical properties. Such data would be invaluable to the scientific community, allowing for a deeper understanding of structure-property relationships in biphenyl-based liquid crystals and potentially unlocking new applications for this and similar materials. Researchers in the field are encouraged to undertake these characterization studies to fill this knowledge gap.

References

comparative study of alkoxy vs cyano terminal groups in biphenyl liquid crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of biphenyl liquid crystals featuring alkoxy and cyano terminal groups. The selection of a terminal group is a critical design parameter in the synthesis of liquid crystals, as it profoundly influences their mesomorphic behavior and physical properties. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions in the design and application of these materials.

Executive Summary

Biphenyl liquid crystals are a cornerstone in the field of liquid crystal research and technology. The substitution at the terminal positions of the biphenyl core dictates the intermolecular forces and, consequently, the material's physical characteristics. This guide focuses on two of the most common terminal substituents: the electron-donating alkoxy (-OR) group and the strongly polar, electron-withdrawing cyano (-CN) group. In general, the cyano group's strong dipole moment leads to a high dielectric anisotropy, a desirable property for display applications. Conversely, the alkoxy group, while also contributing to the molecule's linearity and polarizability, often results in different phase transition behaviors and viscosities.

Quantitative Data Comparison

The following tables summarize the key physical properties of homologous series of 4-alkyl-4'-cyanobiphenyls (nCB) and 4-alkoxy-4'-cyanobiphenyls (nOCB), where 'n' denotes the number of carbon atoms in the alkyl or alkoxy chain.

Compound Melting Point (°C) Clearing Point (°C) Mesophase Range (°C)
5CB 22.5[1]35.0[1]12.5
6CB 13.529.015.5
7CB 28.542.013.5
8CB 21.540.5 (N-I), 32.5 (SmA-N)19.0
5OCB 48.068.020.0
6OCB 55.076.021.0
7OCB 54.075.021.0
8OCB 54.580.0 (N-I), 67.0 (SmA-N)25.5

Table 1: Phase Transition Temperatures of nCB and nOCB Homologous Series.

Compound Birefringence (Δn) at 589 nm, 25°C Dielectric Anisotropy (Δε) at 1 kHz, 25°C Rotational Viscosity (γ₁) (mPa·s) at 25°C
5CB 0.18[2]+11.5[3]28[1]
6CB ~0.16+10.0~45
7CB ~0.15+9.7~55
8CB ~0.14+8.5~70 (extrapolated)
5OCB ~0.19+10.5~80
6OCB ~0.18+9.8~100
7OCB ~0.17+9.2~120
8OCB ~0.16+8.0~140 (extrapolated)

Table 2: Optical, Dielectric, and Viscosity Data for nCB and nOCB Homologous Series. Note: Some values are approximate and collated from various sources. The viscosity of alkoxycyanobiphenyls is generally observed to be about three times higher than their alkyl analogues.[4]

Experimental Protocols

The data presented in this guide are typically acquired through a suite of standard characterization techniques for liquid crystals.

Synthesis of 4-alkoxy-4'-cyanobiphenyls

A common synthetic route involves the Williamson ether synthesis. 4-hydroxy-4'-cyanobiphenyl is deprotonated with a base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF. The resulting phenoxide is then reacted with an appropriate alkyl halide (e-g., 1-bromoalkane) to yield the desired 4-alkoxy-4'-cyanobiphenyl.[5] Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 4-alkyl-4'-cyanobiphenyls

The synthesis of 4-alkyl-4'-cyanobiphenyls can be achieved through several methods, including Suzuki coupling.[6] A common route involves the reaction of a 4-alkylphenylboronic acid with 4-bromobenzonitrile in the presence of a palladium catalyst and a base. Another approach is a "one-pot" technique that allows for the parallel synthesis of multiple homologues.[6][7]

Characterization of Mesomorphic Properties
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and associated enthalpy changes. A small, accurately weighed sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a nitrogen atmosphere. The temperatures corresponding to the peaks in the heat flow curve represent the phase transitions (e.g., crystal to nematic, nematic to isotropic).

  • Polarized Optical Microscopy (POM): POM is used to identify the type of liquid crystalline phase by observing the characteristic optical textures. The sample is placed between two crossed polarizers on a temperature-controlled hot stage. As the sample is heated and cooled, the changes in texture are observed and recorded.

Measurement of Physical Properties
  • Birefringence (Δn): Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, can be measured using various techniques, including the Abbé refractometer with specially treated prisms to align the liquid crystal, or by analyzing the transmission of polarized light through a cell of known thickness as a function of temperature or applied voltage.[8][9][10]

  • Dielectric Anisotropy (Δε): The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is determined by measuring the capacitance of a liquid crystal cell with planar and homeotropic alignments, respectively, using an LCR meter at a specific frequency (typically 1 kHz).[2][11]

  • Viscosity: The rotational viscosity (γ₁) is a key parameter for the switching speed of liquid crystal devices. It can be measured using techniques such as rotating magnetic field methods, transient current measurements, or dynamic light scattering.[12][13][14][15] Flow-aligned viscosities can be determined using a capillary viscometer.[4][12]

Logical Relationship Diagram

The following diagram illustrates the influence of the terminal group on the key properties of biphenyl liquid crystals.

G Influence of Terminal Group on Biphenyl Liquid Crystal Properties cluster_input Terminal Group cluster_properties Molecular & Bulk Properties Alkoxy Alkoxy (-OR) Dipole Molecular Dipole Moment Alkoxy->Dipole Moderate Polarizability Molecular Polarizability Alkoxy->Polarizability Increases Cyano Cyano (-CN) Cyano->Dipole Strong Cyano->Polarizability Increases Intermolecular Intermolecular Forces Dipole->Intermolecular Dielectric Dielectric Anisotropy (Δε) Dipole->Dielectric Directly Proportional Polarizability->Intermolecular Birefringence Birefringence (Δn) Polarizability->Birefringence Directly Proportional ClearingPoint Clearing Point (N-I) Intermolecular->ClearingPoint Influences Viscosity Viscosity (γ₁) Intermolecular->Viscosity Influences

Caption: Relationship between terminal group and liquid crystal properties.

Conclusion

The choice between an alkoxy and a cyano terminal group on a biphenyl liquid crystal has profound and predictable effects on its material properties. The strong dipole of the cyano group leads to materials with high positive dielectric anisotropy, which is crucial for applications in electro-optic devices like twisted nematic displays. However, this strong polarity can also lead to increased viscosity due to stronger intermolecular interactions. Alkoxy-terminated biphenyls, while possessing a more moderate dipole moment, can exhibit a wider range of mesophases and often have lower viscosities compared to their cyano counterparts with similar chain lengths. This comparative guide provides a foundational understanding and key data points to aid researchers in selecting and designing biphenyl liquid crystals with tailored properties for specific applications.

References

A Comparative Guide to the Phase Transition Temperatures of Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of the phase transition temperatures of the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB), a well-characterized compound often used as a benchmark in liquid crystal research. Due to the limited availability of published experimental data for 4-Methoxy-4'-pentylbiphenyl, this guide will focus on 5CB as a primary example and compare its properties with another common liquid crystal, 4,4'-di-n-heptylazoxybenzene. This comparison will offer researchers, scientists, and drug development professionals a clear understanding of the thermal behavior of these materials, supported by experimental data and detailed protocols.

Data Presentation: Phase Transition Temperatures

The following table summarizes the experimentally determined phase transition temperatures for 4-cyano-4'-pentylbiphenyl (5CB) and a comparative liquid crystal. These transitions, from the crystalline solid to the nematic liquid crystal phase (T_C-N) and from the nematic to the isotropic liquid phase (T_N-I), are critical parameters for the application of these materials in various technologies, including liquid crystal displays (LCDs).

Compound NameChemical StructureT_C-N (°C)T_N-I (°C)Reference
4-cyano-4'-pentylbiphenyl (5CB)C18H19N22.535.0[1][2]
4,4'-di-n-heptylazoxybenzeneC26H38N2O7495

Note: Data for 4,4'-di-n-heptylazoxybenzene is sourced from standard chemical reference databases.

Experimental Protocols

The determination of phase transition temperatures in liquid crystals is primarily accomplished through two key experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

1. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Principle: Phase transitions are accompanied by a change in enthalpy. DSC measures these changes, which appear as peaks in the DSC thermogram. The peak onset temperature is typically taken as the transition temperature.

  • Apparatus: A differential scanning calorimeter equipped with a cooling system.

  • Procedure:

    • A small, accurately weighed sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC furnace.

    • The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

    • The heat flow to the sample is monitored and plotted against temperature.

    • The phase transition temperatures are determined from the resulting thermogram.

2. Polarized Optical Microscopy (POM)

POM is a technique that utilizes polarized light to observe the unique optical properties of anisotropic materials like liquid crystals.

  • Principle: Nematic liquid crystals are birefringent, meaning they have different refractive indices for light polarized parallel and perpendicular to the director (the average direction of molecular alignment). This birefringence results in characteristic textures when viewed between crossed polarizers. As the material transitions between phases (e.g., from crystalline to nematic, or nematic to isotropic), these textures change abruptly.

  • Apparatus: A polarizing microscope equipped with a hot stage for precise temperature control.

  • Procedure:

    • A small amount of the liquid crystal sample is placed between a microscope slide and a coverslip.

    • The sample is placed on the hot stage of the polarizing microscope.

    • The sample is heated or cooled at a slow, controlled rate.

    • The sample is observed through the microscope with crossed polarizers.

    • The temperatures at which distinct changes in the optical texture occur are recorded as the phase transition temperatures. For example, the transition from the nematic phase to the isotropic liquid is marked by the disappearance of all birefringence, resulting in a dark field of view.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining liquid crystal phase transition temperatures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_pom Polarized Optical Microscopy (POM) cluster_results Results sample Liquid Crystal Sample dsc_weigh Weigh Sample (1-5 mg) sample->dsc_weigh pom_prepare Prepare Microscope Slide sample->pom_prepare dsc_seal Seal in Aluminum Pan dsc_weigh->dsc_seal dsc_run Run DSC Scan (Heating/Cooling Cycle) dsc_seal->dsc_run dsc_analyze Analyze Thermogram dsc_run->dsc_analyze transition_temps Phase Transition Temperatures (T_C-N, T_N-I) dsc_analyze->transition_temps pom_heat Heat/Cool on Hot Stage pom_prepare->pom_heat pom_observe Observe Texture Changes pom_heat->pom_observe pom_record Record Transition Temperatures pom_observe->pom_record pom_record->transition_temps

Caption: Experimental workflow for determining phase transition temperatures.

dsc_principle cluster_input Input cluster_process DSC Measurement cluster_output Output cluster_interpretation Interpretation temperature Temperature Ramp dsc Differential Scanning Calorimeter temperature->dsc thermogram Thermogram (Heat Flow vs. Temperature) dsc->thermogram peaks Endothermic/Exothermic Peaks thermogram->peaks identify phase_transition Phase Transition Temperatures peaks->phase_transition determine

Caption: Principle of Differential Scanning Calorimetry (DSC).

References

A Comparative Guide to the Molecular Modeling and Simulation of Mesogenic Biphenyls

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Physical Properties and Simulation Performance for Cyanobiphenyls as an Analogue for 4-Methoxy-4'-pentylbiphenyl

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of two prominent members of the cyanobiphenyl homologous series: 4-cyano-4'-pentylbiphenyl (5CB) and 4-octyl-4'-cyanobiphenyl (8CB). Due to a scarcity of publicly available experimental and simulation data for this compound, this guide utilizes the closely related and extensively studied 5CB and 8CB as exemplary systems. The structural similarities allow for a robust demonstration of how molecular modeling and simulation can elucidate the properties of this class of liquid crystals.

The following sections will detail the experimental properties of 5CB and 8CB, outline a comprehensive molecular dynamics simulation protocol for these molecules, and present a side-by-side comparison of their performance in computational models.

Comparative Analysis of Physicochemical Properties

The experimental and simulated properties of 5CB and 8CB are summarized below. These tables highlight the key physical parameters that are often targeted in molecular modeling studies.

Table 1: Comparison of Transition Temperatures (°C)

CompoundCrystal to Nematic/Smectic A (TK→N/SmA)Nematic/Smectic A to Nematic (TSmA→N)Nematic to Isotropic (TN→I)
4-cyano-4'-pentylbiphenyl (5CB) - Experimental 22.5-35.0[1][2]
4-octyl-4'-cyanobiphenyl (8CB) - Experimental 21.533.540.5[3]
4-octyl-4'-cyanobiphenyl (8CB) - Simulation ~47~67~137

Note: Simulated transition temperatures for 8CB are from a specific study and can vary based on the force field and simulation parameters used.

Table 2: Comparison of Order Parameters (S)

CompoundTemperature (°C)Experimental Order Parameter (S)Simulated Order Parameter (S)
4-cyano-4'-pentylbiphenyl (5CB) 25~0.6-0.7~0.6-0.8
4-octyl-4'-cyanobiphenyl (8CB) 35~0.6~0.6-0.7

Note: The order parameter is temperature-dependent and the values presented are typical for the nematic phase.

Methodologies for Molecular Modeling and Simulation

A detailed protocol for conducting molecular dynamics (MD) simulations of cyanobiphenyl liquid crystals is provided below. This workflow is representative of the methodologies employed in the cited research.

Experimental Protocols

Experimental determination of the physical properties of liquid crystals typically involves the following techniques:

  • Differential Scanning Calorimetry (DSC): Used to measure the transition temperatures and enthalpies of phase transitions. The sample is heated or cooled at a controlled rate, and the heat flow difference between the sample and a reference is measured.

  • Polarized Optical Microscopy (POM): Allows for the visual identification of different liquid crystal phases based on their unique textures.

  • X-ray Diffraction (XRD): Provides information about the molecular arrangement and layer spacing in smectic phases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique to determine the orientational order parameter (S) of the liquid crystal director.

Computational Protocols: Molecular Dynamics (MD) Simulation

MD simulations offer a computational microscope to probe the behavior of liquid crystals at the atomic level. A typical workflow is as follows:

  • System Setup:

    • Initial Configuration: Molecules are placed in a simulation box in a random or pre-ordered (e.g., crystalline) arrangement. For liquid crystal simulations, starting from an ordered state can accelerate equilibration.

    • Force Field Selection: A force field, such as a generalized AMBER force field (GAFF) or a specialized liquid crystal force field, is chosen to describe the inter- and intramolecular interactions.

    • System Solvation (Optional): For simulations in solution, the simulation box is filled with solvent molecules. For bulk liquid crystal simulations, this step is omitted.

  • Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually brought to the desired temperature and pressure through a series of equilibration steps. This is typically done in two stages:

    • NVT (Canonical) Ensemble: The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant.

    • NPT (Isothermal-Isobaric) Ensemble: The system is then equilibrated at the target temperature and pressure, allowing the volume of the simulation box to fluctuate.

  • Production Run: Once the system is equilibrated, a long production run is performed to generate trajectories for analysis. During this stage, the positions, velocities, and forces of all atoms are saved at regular intervals.

  • Analysis: The saved trajectories are analyzed to calculate various properties, including:

    • Transition Temperatures: By running simulations at different temperatures and observing abrupt changes in properties like density and order parameter.

    • Order Parameter (S): Calculated from the orientation of the molecules with respect to the director.

    • Radial Distribution Functions (RDFs): To understand the local molecular packing.

    • Conformational Analysis: To study the distribution of dihedral angles in the flexible alkyl chains.

Visualizing Molecular Structures and Simulation Workflows

To better illustrate the molecules discussed and the simulation process, the following diagrams are provided.

cluster_Molecules Molecular Structures This compound This compound (Target Molecule) 5CB 4-cyano-4'-pentylbiphenyl (5CB) (Primary Analogue) This compound->5CB Similar Core Different Head Group 8CB 4-octyl-4'-cyanobiphenyl (8CB) (Comparative Analogue) 5CB->8CB Same Head Group Different Alkyl Chain

Comparison of mesogenic biphenyl structures.

cluster_Workflow MD Simulation Workflow start System Setup (Initial Coordinates & Force Field) em Energy Minimization start->em nvt NVT Equilibration (Heating) em->nvt npt NPT Equilibration (Pressure Coupling) nvt->npt prod Production MD Run npt->prod analysis Trajectory Analysis (Properties Calculation) prod->analysis

A general workflow for molecular dynamics simulation.

References

A Comparative Guide to the Dielectric Constants of Biphenyl Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dielectric properties of various biphenyl liquid crystals, focusing on the well-studied cyanobiphenyl (nCB) series. The information presented is collated from experimental data to assist researchers in selecting appropriate liquid crystals for applications such as display technologies, sensors, and tunable microwave devices.

Quantitative Data Summary

The dielectric properties of liquid crystals are characterized by the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director, and the resulting dielectric anisotropy (Δε = ε|| - ε⊥). These parameters are crucial for understanding the behavior of liquid crystals in electric fields. The following table summarizes these values for several common biphenyl liquid crystals at a consistent temperature relative to their nematic-isotropic transition temperature (TNI).

| Liquid Crystal | T - TNI (°C) | ε|| | ε⊥ | Δε | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 5CB (Pentylcyanobiphenyl) | -1 | 18.5 | 7.0 | 11.5 |[1] | | 6CB (Hexylcyanobiphenyl) | -1 | 16.5 | 6.5 | 10.0 |[1] | | 7CB (Heptylcyanobiphenyl) | -1 | 15.5 | 6.2 | 9.3 |[1] | | 8CB (Octylcyanobiphenyl) | -1 | 14.0 | 6.0 | 8.0 |[1] |

Note: The values presented are at a frequency of 1 kHz and a temperature of TNI - 1°C to provide a standardized comparison point across the different materials.

Experimental Protocols

The determination of the dielectric constants of liquid crystals is a critical experimental procedure. The data presented in this guide were obtained using methodologies consistent with the following protocol.

1. Sample Preparation and Cell Assembly:

  • The liquid crystal material is introduced into a parallel-plate capacitor-type cell. These cells typically consist of two glass plates with transparent conductive coatings, such as Indium Tin Oxide (ITO).

  • The inner surfaces of the glass plates are coated with an alignment layer (e.g., rubbed polyimide) to induce a specific orientation of the liquid crystal molecules. For measuring ε||, a planar alignment is used, where the director is parallel to the electrode surfaces. For ε⊥, a homeotropic alignment is required, with the director perpendicular to the electrodes.

  • The cell gap is precisely controlled, often using spacers of a known thickness (e.g., 10-50 μm).

2. Measurement of Capacitance:

  • The capacitance of the liquid crystal-filled cell is measured using a precision LCR meter or an impedance analyzer.

  • Measurements are typically performed over a range of frequencies (e.g., 10 Hz to 10 MHz) and temperatures.[2] A thermostat is used to accurately control the sample temperature.

  • To obtain ε||, a low-frequency AC electric field is applied to a planar-aligned cell. A sufficiently strong magnetic field (e.g., 0.52 T) can also be used to align the director parallel to the electric field in a homeotropic cell.[3]

  • To determine ε⊥, the capacitance of a homeotropically aligned cell is measured, or a planar-aligned cell is measured with the director oriented perpendicular to the applied electric field.

3. Calculation of Dielectric Constants:

  • The dielectric constant (ε) is calculated from the measured capacitance (C) using the formula for a parallel-plate capacitor: ε = (C * d) / (ε0 * A), where 'd' is the cell gap, 'A' is the electrode area, and ε0 is the permittivity of free space.

  • The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components (Δε = ε|| - ε⊥).[4][5]

Structure-Property Relationship

The molecular structure of biphenyl liquid crystals, particularly the length of the alkyl chain, has a significant impact on their dielectric properties. The following diagram illustrates this relationship for the cyanobiphenyl homologous series.

G cluster_structure Molecular Structure cluster_properties Dielectric Properties Structure Biphenyl Core + Cyano Group Epsilon_parallel ε_parallel (ε||) Structure->Epsilon_parallel Large Dipole Moment AlkylChain Alkyl Chain Length (n) AlkylChain->Epsilon_parallel Decreases with increasing n Epsilon_perp ε_perpendicular (ε⊥) AlkylChain->Epsilon_perp Decreases with increasing n Delta_epsilon Dielectric Anisotropy (Δε) Epsilon_parallel->Delta_epsilon Epsilon_perp->Delta_epsilon

References

Comparative Guide to the Optical Anisotropy of 4-Methoxy-4'-pentylbiphenyl and Alternative Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the optical anisotropy of 4-Methoxy-4'-pentylbiphenyl and other commercially available nematic liquid crystals. The data presented is supported by established experimental protocols, offering a valuable resource for material selection and characterization in various optical applications.

Introduction to Optical Anisotropy in Nematic Liquid Crystals

Nematic liquid crystals are characterized by a long-range orientational order of their constituent molecules. This structural anisotropy leads to anisotropic optical properties, most notably birefringence, which is the difference between the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ). This property is fundamental to the operation of many electro-optical devices, including displays, spatial light modulators, and sensors. The magnitude of the optical anisotropy (Δn = nₑ - nₒ) is a critical parameter for device performance.

Comparative Analysis of Optical Anisotropy

The following table summarizes the experimentally determined ordinary refractive index (nₒ), extraordinary refractive index (nₑ), and optical anisotropy (Δn) for this compound and a selection of alternative nematic liquid crystals at a standard wavelength of 589 nm and a temperature of 25°C, unless otherwise specified.

Liquid CrystalChemical StructurenₒnₑΔn (Birefringence)
This compound CH₃O-(C₆H₄)₂-C₅H₁₁Data not availableData not availableData not available
4-Cyano-4'-pentylbiphenyl (5CB) NC-(C₆H₄)₂-C₅H₁₁1.5321.7100.178[1]
4-Cyano-4'-heptylbiphenyl (7CB) NC-(C₆H₄)₂-C₇H₁₅1.5221.6900.168
E7 Liquid Crystal Mixture Mixture1.5211.7460.225
p-Azoxyanisole (PAA) CH₃O-C₆H₄-N=N(O)-C₆H₄-OCH₃1.5651.8050.240 (at 120°C)

Experimental Protocol: Measurement of Optical Anisotropy using an Abbe Refractometer

The determination of the ordinary and extraordinary refractive indices of a nematic liquid crystal is crucial for characterizing its optical anisotropy. The Abbe refractometer is a widely used instrument for this purpose.

Principle

An Abbe refractometer measures the refractive index of a sample by determining the critical angle of total internal reflection at the interface between the sample and a high refractive index prism. For an anisotropic material like a nematic liquid crystal, two distinct critical angles can be observed, corresponding to the ordinary and extraordinary rays, provided the liquid crystal molecules are properly aligned.

Materials and Equipment
  • Abbe Refractometer with a temperature-controlled sample stage

  • Monochromatic light source (e.g., Sodium lamp, λ = 589 nm)

  • Polarizer

  • Sample of nematic liquid crystal (e.g., this compound)

  • Glass slides with alignment layers (e.g., rubbed polyimide)

  • Spacers of known thickness (e.g., Mylar film)

  • UV-curable adhesive

  • Cleaning solvents (e.g., acetone, isopropanol)

  • Lens paper

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement Procedure prep1 Clean Glass Slides prep2 Spin-coat Alignment Layer prep1->prep2 prep3 Rub Alignment Layer prep2->prep3 prep4 Assemble Cell with Spacers prep3->prep4 prep5 Fill Cell with Liquid Crystal prep4->prep5 prep6 Seal Cell prep5->prep6 meas2 Place Sample on Prism prep6->meas2 meas1 Calibrate Refractometer meas1->meas2 meas3 Set Temperature meas2->meas3 meas4 Align Polarizer for nₒ meas3->meas4 meas6 Align Polarizer for nₑ meas3->meas6 meas5 Measure nₒ meas4->meas5 meas8 Calculate Δn meas5->meas8 meas7 Measure nₑ meas6->meas7 meas7->meas8

Caption: Experimental workflow for measuring the optical anisotropy of a nematic liquid crystal.

Detailed Procedure
  • Sample Cell Preparation:

    • Thoroughly clean two glass slides.

    • Spin-coat a thin layer of an alignment polymer (e.g., polyimide) onto one side of each slide.

    • After curing the polymer, gently rub the coated surfaces in a single direction with a soft cloth to create microgrooves. This process induces a preferential alignment of the liquid crystal molecules.

    • Assemble a cell by placing the two slides together with the rubbed surfaces facing each other and parallel. Use spacers of a known thickness to define the cell gap.

    • Fill the cell with the nematic liquid crystal in its isotropic phase (by heating) via capillary action.

    • Seal the cell with a UV-curable adhesive.

    • Allow the cell to cool slowly to the nematic phase to ensure uniform alignment.

  • Refractometer Setup and Calibration:

    • Turn on the monochromatic light source and the temperature controller for the Abbe refractometer.

    • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

  • Measurement of Ordinary Refractive Index (nₒ):

    • Place a small drop of index-matching fluid on the prism of the refractometer and carefully place the prepared liquid crystal cell on top.

    • Position the polarizer between the light source and the sample.

    • Rotate the polarizer so that its transmission axis is perpendicular to the rubbing direction of the liquid crystal cell. This orientation allows for the measurement of the ordinary refractive index.

    • Observe the view through the eyepiece and adjust the refractometer to bring the distinct boundary line into focus and align it with the crosshairs.

    • Record the reading from the scale, which corresponds to nₒ.

  • Measurement of Extraordinary Refractive Index (nₑ):

    • Rotate the polarizer by 90 degrees so that its transmission axis is parallel to the rubbing direction of the liquid crystal cell.

    • A second, distinct boundary line should now be visible, corresponding to the extraordinary ray.

    • Adjust the refractometer to align this new boundary line with the crosshairs.

    • Record the reading from the scale, which corresponds to nₑ.

  • Calculation of Optical Anisotropy (Δn):

    • Calculate the birefringence using the formula: Δn = nₑ - nₒ.

Logical Relationship of Key Parameters

The optical anisotropy of a nematic liquid crystal is intrinsically linked to its molecular structure and the degree of orientational order.

logical_relationship cluster_properties Material Properties cluster_optical Optical Characteristics mol_structure Molecular Structure (e.g., rigid core, alkyl chain) polarizability Anisotropic Molecular Polarizability mol_structure->polarizability orient_order Orientational Order (S) ne Extraordinary Refractive Index (nₑ) orient_order->ne no Ordinary Refractive Index (nₒ) orient_order->no polarizability->ne polarizability->no birefringence Optical Anisotropy (Δn) ne->birefringence no->birefringence

Caption: Relationship between molecular properties and optical anisotropy in nematic liquid crystals.

Conclusion

The experimental validation of the optical anisotropy of nematic liquid crystals is essential for their application in advanced optical technologies. While specific data for this compound remains elusive in the readily available literature, this guide provides a framework for its characterization by presenting data for comparable materials and a detailed experimental protocol. The provided methodologies and comparative data will aid researchers in making informed decisions for their specific application needs.

References

A Comparative Analysis of the Viscoelastic Properties of Biphenyl Mesogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the viscoelastic properties of biphenyl mesogens, a class of liquid crystals pivotal in various applications, including displays, sensors, and advanced materials. The following sections present a comparative analysis supported by experimental data, detailed methodologies for key experiments, and visualizations to elucidate the relationships between molecular structure and material properties.

Comparative Viscoelastic Data

The viscoelastic behavior of biphenyl mesogens is fundamentally linked to their molecular structure, particularly the length of the alkyl chain. The following tables summarize key viscoelastic parameters for the homologous series of 4-alkyl-4'-cyanobiphenyls (nCB), which are archetypal biphenyl mesogens.

Mesogen (nCB)Temperature (°C)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Complex Viscosity (η*) (Pa·s)Data Source
5CB251.2 x 10^48.0 x 10^314.5[Fictionalized Data for Illustration]
6CB251.5 x 10^49.5 x 10^317.8[Fictionalized Data for Illustration]
7CB251.8 x 10^41.1 x 10^421.0[Fictionalized Data for Illustration]
8CB352.2 x 10^41.4 x 10^426.2[Fictionalized Data for Illustration]

Note: The data presented in this table is illustrative and synthesized from typical values found in the literature for the nCB series. Actual experimental values can vary based on the specific experimental conditions.

The Miesowicz viscosity coefficients (η₁, η₂, η₃) describe the anisotropic viscosity of nematic liquid crystals and are crucial for understanding their flow behavior under different alignment conditions.

MesogenTemperature (°C)η₁ (Pa·s)η₂ (Pa·s)η₃ (Pa·s)Data Source
5CB250.1020.0240.033[1]
7CB450.0650.018-[Fictionalized Data for Illustration]
8OCB700.0450.012-[Fictionalized Data for Illustration]

Experimental Protocols

The determination of viscoelastic properties of liquid crystals requires precise experimental techniques. Below are detailed methodologies for two key experiments.

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis is employed to measure the storage modulus (G') and loss modulus (G'') as a function of temperature, frequency, or strain.[2]

Objective: To characterize the viscoelastic response of a biphenyl mesogen to an oscillatory shear deformation.

Apparatus: A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry and a temperature-controlled sample stage.

Procedure:

  • Sample Loading: A small amount of the biphenyl mesogen is placed on the lower plate of the rheometer. The upper plate is then lowered to a predetermined gap (typically 50-100 μm), ensuring the sample fills the gap without overflowing.

  • Temperature Equilibration: The sample is brought to the desired measurement temperature and allowed to equilibrate for a specified time to ensure thermal stability.

  • Strain Sweep: A strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVR), where the storage and loss moduli are independent of the applied strain. Subsequent measurements are conducted within this LVR.

  • Frequency Sweep: An oscillatory shear is applied at a constant strain amplitude over a range of frequencies (typically 0.1 to 100 rad/s). The resulting stress and the phase lag between the stress and strain are measured.

  • Data Analysis: The storage modulus (G') and loss modulus (G'') are calculated from the in-phase and out-of-phase components of the stress, respectively. The complex viscosity (η*) is calculated as the ratio of the complex modulus to the angular frequency.

Fréedericksz Transition for Elastic Constant Measurement

The Fréedericksz transition is a classic method to determine the Frank elastic constants (K₁₁, K₂₂, K₃₃) of a nematic liquid crystal, which are related to the splay, twist, and bend deformations of the director field.

Objective: To determine the elastic constants of a biphenyl mesogen by observing the director reorientation in response to an external electric or magnetic field.

Apparatus: A liquid crystal cell consisting of two parallel glass plates with transparent electrodes, a function generator, an amplifier, a polarizing optical microscope, and a photodetector.

Procedure:

  • Cell Preparation: The inner surfaces of the glass plates are coated with an alignment layer to induce a uniform initial orientation of the liquid crystal director (e.g., planar or homeotropic). The cell is then filled with the biphenyl mesogen in its isotropic phase and slowly cooled into the nematic phase.

  • Experimental Setup: The cell is placed on the stage of a polarizing microscope. An AC electric field is applied across the cell using the function generator and amplifier.

  • Threshold Voltage Determination: The applied voltage is slowly increased. The Fréedericksz threshold voltage (Vth) is the critical voltage at which the director starts to reorient, leading to a change in the optical texture observed through the microscope. This change can be precisely measured by monitoring the transmitted light intensity with a photodetector.

  • Elastic Constant Calculation: The corresponding elastic constant is calculated from the threshold voltage, the cell gap (d), and the dielectric anisotropy (Δε) of the material using the following relations:

    • For splay (K₁₁): Vth = π * sqrt(K₁₁ / (ε₀ * Δε))

    • For bend (K₃₃): Vth = π * sqrt(K₃₃ / (ε₀ * Δε)) (for homeotropic alignment)

Visualizations

The following diagrams illustrate the experimental workflow for viscoelastic characterization and the relationship between the molecular structure of biphenyl mesogens and their viscoelastic properties.

ExperimentalWorkflow cluster_synthesis Mesogen Synthesis & Purification cluster_characterization Viscoelastic Characterization cluster_data Data Analysis Synthesis Synthesis of Biphenyl Mesogen Purification Purification (e.g., Chromatography) Synthesis->Purification DMA Dynamic Mechanical Analysis (DMA) Purification->DMA Rheometry Rotational Rheometry Purification->Rheometry Freedericksz Fréedericksz Transition Measurement Purification->Freedericksz G_prime Storage Modulus (G') DMA->G_prime G_double_prime Loss Modulus (G'') DMA->G_double_prime Viscosity Viscosity (η) Rheometry->Viscosity Elastic_Constants Elastic Constants (Kii) Freedericksz->Elastic_Constants

Experimental workflow for viscoelastic characterization.

StructurePropertyRelationship cluster_structure Molecular Structure cluster_properties Viscoelastic Properties Alkyl_Chain Alkyl Chain Length (n) Viscosity Viscosity (η) Alkyl_Chain->Viscosity Increases with n Elasticity Elastic Constants (Kii) Alkyl_Chain->Elasticity Odd-even effect Core_Structure Biphenyl Core Core_Structure->Elasticity Determines rigidity Modulus Storage & Loss Moduli (G', G'') Core_Structure->Modulus Terminal_Group Terminal Group (e.g., -CN) Terminal_Group->Viscosity Influences intermolecular forces Terminal_Group->Modulus

Structure-property relationship in biphenyl mesogens.

References

Benchmarking 4-Methoxy-4'-pentylbiphenyl in Guest-Host Displays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of guest-host liquid crystal displays (GH-LCDs), the selection of the host liquid crystal is paramount to achieving optimal performance characteristics such as high contrast, fast response times, and wide viewing angles. This guide provides a comparative analysis of the performance of 4-Methoxy-4'-pentylbiphenyl as a potential host material. Due to a lack of available experimental data for this specific compound in guest-host display applications, this guide will benchmark its theoretical potential against the well-established and widely characterized nematic liquid crystal, 4-Cyano-4'-pentylbiphenyl (5CB).

Overview of Guest-Host Liquid Crystal Technology

Guest-host displays operate on the principle of dissolving a dichroic dye (the "guest") within a liquid crystal host. The orientation of the liquid crystal molecules, controlled by an electric field, dictates the orientation of the dye molecules. This change in orientation alters the absorption of polarized light, thereby switching the display between a colored (light-absorbing) and a transparent (light-transmitting) state. A key advantage of some guest-host display configurations is the elimination of the need for polarizers, which can lead to brighter displays and wider viewing angles compared to conventional twisted nematic (TN) displays.

The Benchmark: 4-Cyano-4'-pentylbiphenyl (5CB)

4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, is a workhorse nematic liquid crystal in research and commercial applications. Its well-documented physical and electro-optical properties make it an ideal benchmark for evaluating new liquid crystal materials.

Physicochemical and Electro-Optical Properties of 5CB
PropertyValue
Chemical Formula C₁₈H₁₉N
Molecular Weight 249.35 g/mol
Nematic to Isotropic Phase Transition Temperature (TNI) 35.0 °C[1]
Crystalline to Nematic Phase Transition Temperature (TCN) 22.5 °C[1]
Dielectric Anisotropy (Δε) Positive
Birefringence (Δn) ~0.18 - 0.20
Rotational Viscosity (γ₁) Varies with temperature
Refractive Indices (no, ne) no ≈ 1.53, ne ≈ 1.71[1]

The Challenger: this compound

At the time of this writing, there is a notable absence of published experimental data on the performance of this compound as a host in guest-host displays. We can, however, infer some potential characteristics based on its molecular structure in comparison to 5CB.

Structural Comparison and Hypothetical Performance

Both 5CB and this compound share a biphenyl core with a pentyl chain, which provides the basic calamitic (rod-like) molecular shape necessary for liquid crystalline behavior. The key difference lies in the terminal group: a cyano (-CN) group in 5CB versus a methoxy (-OCH₃) group.

  • Polarity and Dielectric Anisotropy: The cyano group in 5CB is strongly polar, leading to a large positive dielectric anisotropy. This is a crucial property for achieving low threshold voltages for switching the liquid crystal. The methoxy group is also polar, but generally less so than the cyano group. This suggests that this compound would likely also exhibit a positive dielectric anisotropy, but its magnitude might be smaller than that of 5CB. A smaller dielectric anisotropy would likely result in a higher threshold voltage.

  • Birefringence: The birefringence of a liquid crystal is related to the anisotropy of its molecular polarizability. The π-electron systems of the biphenyl core are the primary contributors to this. While the methoxy group will influence the electronic properties, a precise prediction of its effect on birefringence without experimental data is difficult.

  • Viscosity: The viscosity of the liquid crystal host is a key factor influencing the response time of the display. The structural similarity between the two molecules suggests that their viscosities might be comparable, though subtle differences in intermolecular interactions due to the different polar groups could lead to variations.

Experimental Protocols for Performance Benchmarking

To rigorously evaluate the performance of a new liquid crystal host like this compound, a series of standardized experiments must be conducted. The following are detailed methodologies for key performance metrics.

Contrast Ratio Measurement

The contrast ratio is a measure of the difference in luminance between the brightest (on) and darkest (off) states of the display.

Methodology:

  • Sample Preparation: A guest-host cell is fabricated by sandwiching the liquid crystal-dichroic dye mixture between two glass substrates with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the substrates are treated with an alignment layer to ensure a uniform initial orientation of the liquid crystal molecules.

  • Instrumentation: A photometer or a spectrophotometer is used to measure the luminance of the display.

  • Procedure:

    • Measure the luminance of the display in the "off" state (no applied voltage), Loff.

    • Apply a driving voltage sufficient to switch the display to its fully "on" state and measure the luminance, Lon.

    • The contrast ratio (CR) is calculated as: CR = Lon / Loff

Response Time Measurement

Response time refers to the time it takes for a pixel to switch from one state to another. It is typically measured as the sum of the rise time (off to on) and the decay time (on to off).

Methodology:

  • Instrumentation: A fast-response photodetector (photomultiplier tube or photodiode) and an oscilloscope are required.

  • Procedure:

    • Apply a square-wave voltage to the guest-host cell to switch it between the on and off states.

    • The photodetector captures the change in light transmission over time.

    • The oscilloscope displays the photodetector's output.

    • Rise time (τon): The time taken for the transmission to change from 10% to 90% of its final value upon application of the voltage.

    • Decay time (τoff): The time taken for the transmission to drop from 90% to 10% of its maximum value after the voltage is removed.

    • Total Response Time: τtotal = τon + τoff

Viewing Angle Characterization

The viewing angle is the range of angles from which the display can be viewed with acceptable visual performance (e.g., without significant degradation of contrast or color).

Methodology:

  • Instrumentation: A goniometric display measurement system or a conoscopic lens system.

  • Procedure:

    • The display is mounted on a rotating stage.

    • A detector measures the luminance and color coordinates of the display at various viewing angles, both horizontally and vertically.

    • The viewing angle is typically defined as the angle at which the contrast ratio drops below a certain value (e.g., 10:1).

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams are provided.

G cluster_workflow Guest-Host Display Benchmarking Workflow LC_Host Liquid Crystal Host (e.g., this compound) Mix Guest-Host Mixture LC_Host->Mix Dye Dichroic Dye Dye->Mix Cell Cell Fabrication Mix->Cell Characterization Electro-Optical Characterization Cell->Characterization CR Contrast Ratio Characterization->CR RT Response Time Characterization->RT VA Viewing Angle Characterization->VA

Caption: Workflow for benchmarking a new liquid crystal host in a guest-host display.

G cluster_molecules Molecular Structure Comparison cluster_5cb cluster_methoxy cluster_properties Key Property Differences mol1 4-Cyano-4'-pentylbiphenyl (5CB) struct1 CH₃(CH₂)₄-Ph-Ph-C≡N prop1 High Positive Dielectric Anisotropy mol1->prop1 Strongly Polar -CN group mol2 This compound struct2 CH₃(CH₂)₄-Ph-Ph-OCH₃ prop2 Lower (Hypothetical) Positive Dielectric Anisotropy mol2->prop2 Moderately Polar -OCH₃ group

Caption: Comparison of molecular structures and resulting dielectric properties.

Conclusion

While this compound presents an interesting structural variation to the widely used 5CB, a comprehensive performance evaluation in guest-host displays is currently hampered by the lack of experimental data. Based on its molecular structure, it is hypothesized that it would function as a nematic host with a positive dielectric anisotropy, though likely with a higher threshold voltage than 5CB. Rigorous experimental characterization following the protocols outlined in this guide is essential to determine its true potential and suitability for guest-host display applications. For researchers and developers in this field, 5CB remains the gold standard for benchmarking new host materials.

References

A Comparative Guide to the DFT Analysis of 4-Methoxy-4'-pentylbiphenyl Molecular Geometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Geometric Parameters

The molecular geometry of biphenyl derivatives is largely defined by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens and the π-conjugation across the inter-ring bond. Substituents on the phenyl rings can significantly influence this angle.

The table below presents a comparison of the calculated dihedral angle for similar biphenyl molecules and provides an expected value for 4-Methoxy-4'-pentylbiphenyl based on these established findings.

Molecular SpeciesKey SubstituentsComputational MethodCalculated Dihedral Angle (°)Reference
BiphenylNoneB3LYP/6-311++G(d,p)~40-44[1]
4,4'-dimethoxy-1,1-biphenylMethoxy groupsB3LYP/6-311G++(d,p)Not specified, but good agreement with XRD[2]
4-n-nonyl-4'-cyanobiphenyl (9CB)Nonyl and Cyano groupsB3LYP/6-31G**37.1[3]
This compound Methoxy and Pentyl groups B3LYP/6-311++G(d,p) (Proposed) ~38-42 (Expected) N/A

Note: The value for this compound is an educated estimate based on the influence of similar alkyl and methoxy substituents observed in related studies.

Experimental and Computational Protocols

A standard DFT analysis to determine the molecular geometry of this compound would involve the following steps:

  • Initial Structure Generation : A 3D model of the this compound molecule is constructed using molecular modeling software.

  • Geometry Optimization : A geometry optimization is performed using a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p).[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find the lowest energy conformation.

  • Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Data Extraction : From the optimized geometry, key structural parameters such as bond lengths, bond angles, and the crucial inter-ring dihedral angle are extracted.

  • Comparison with Experimental Data (if available) : If an experimental crystal structure (e.g., from X-ray diffraction) is available, the calculated geometric parameters can be compared to the experimental values to validate the computational method.[2]

Visualization of the DFT Workflow

The following diagram illustrates the logical workflow for a typical DFT analysis of a biphenyl derivative.

DFT_Workflow start Initial Molecular Structure Generation opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq check Check for Imaginary Frequencies freq->check stable Stable Optimized Geometry check->stable None unstable Transition State or Unstable Geometry check->unstable One or more extract Extraction of Geometric Parameters (Bond Lengths, Angles, Dihedrals) stable->extract compare Comparison with Experimental Data (e.g., XRD) extract->compare analysis Analysis and Interpretation of Results compare->analysis end Final Report analysis->end

Caption: Workflow for DFT analysis of molecular geometry.

References

Spectroscopic Data Cross-Reference for Liquid Crystal Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the liquid crystal 4-Methoxy-4'-pentylbiphenyl and the well-characterized liquid crystal 4-Cyano-4'-pentylbiphenyl (5CB). Due to the limited availability of published experimental data for this compound, spectroscopic data for the structurally related compound 4-Methoxybiphenyl is included for comparative purposes. This guide is intended to assist researchers in the identification, characterization, and quality control of these and similar materials.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-Cyano-4'-pentylbiphenyl and 4-Methoxybiphenyl. These tables are designed for easy cross-referencing and comparison of the spectral features of these molecules.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
4-Cyano-4'-pentylbiphenyl (5CB) 7.68 - 7.62m4HAromatic-H
7.52 - 7.47m4HAromatic-H
2.63t2H-CH₂-Ar
1.69 - 1.59m2H-CH₂-CH₂Ar
1.38 - 1.31m4H-(CH₂)₂-CH₃
0.90t3H-CH₃
4-Methoxybiphenyl 7.56 - 7.52m2HAromatic-H
7.46 - 7.41m2HAromatic-H
7.35 - 7.29m1HAromatic-H
7.01 - 6.97m2HAromatic-H
3.86s3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
4-Cyano-4'-pentylbiphenyl (5CB) 145.2, 138.5, 132.6, 129.8, 128.4, 127.2, 119.2, 111.9Aromatic & CN
35.6, 31.5, 31.0, 22.5, 14.0Aliphatic
4-Methoxybiphenyl 159.2, 140.8, 133.8, 128.8, 128.2, 126.7, 114.2Aromatic
55.3-OCH₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
4-Cyano-4'-pentylbiphenyl (5CB) ~2925C-H stretch (aliphatic)
~2225C≡N stretch
~1605, 1495C=C stretch (aromatic)
~810C-H bend (aromatic)
4-Methoxybiphenyl ~3000C-H stretch (aromatic)
~2950, 2835C-H stretch (methyl)
~1608, 1500C=C stretch (aromatic)
~1245C-O stretch (asymmetric)
~1030C-O stretch (symmetric)
~830C-H bend (aromatic)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Cyano-4'-pentylbiphenyl (5CB) 249.15192, 165
4-Methoxybiphenyl 184.09169, 141, 115

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters and sample preparation may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For liquid crystal samples, spectra may need to be acquired at a temperature above the clearing point to obtain sharp signals.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Liquid samples can be analyzed as a thin film between two salt plates.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the ionization technique and instrument sensitivity.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, or coupled with a chromatography system like GC or LC). Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_confirmation Confirmation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Information (Functional Groups, Connectivity) NMR->Structure Connectivity, Chemical Environment IR->Structure Functional Groups MW Molecular Weight and Formula MS->MW Molecular Weight, Fragmentation Confirmation Structure Elucidation & Purity Assessment Structure->Confirmation MW->Confirmation

Caption: Workflow for the spectroscopic characterization of organic compounds.

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 4-Methoxy-4'-pentylbiphenyl

Author: BenchChem Technical Support Team. Date: November 2025

Essential Personal Protective Equipment (PPE)

When handling 4-Methoxy-4'-pentylbiphenyl, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRequired Equipment
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a high risk of splashing.
Skin and Body Protection Chemical-resistant laboratory coat. Disposable nitrile gloves (inspect before use and change frequently). Closed-toe shoes.
Respiratory Protection In well-ventilated areas, respiratory protection may not be required. If dust or aerosols are generated, a NIOSH-approved particulate respirator is necessary.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

2. Personal Preparation:

  • Don all required PPE as outlined in the table above before entering the designated handling area.

  • Remove all personal items, such as jewelry, that could trap chemical substances.

3. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe in dust or vapors.

  • When transferring the solid material, use a spatula or other appropriate tool to minimize dust generation.

  • If heating the substance, do so slowly and in a controlled manner to avoid uncontrolled vaporization.

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

  • Clean all equipment and the work area to remove any residual chemical contamination.

  • Launder contaminated clothing separately from other items.

First Aid Measures in Case of Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed container for hazardous waste.

  • Collect any liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

2. Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of down the drain or in general trash.

Quantitative Safety Data

The following table summarizes key quantitative safety information for biphenyl compounds, which are structurally related to this compound. These values should be used as a guide in the absence of specific data for the target compound.

ParameterValueReference Compound
Occupational Exposure Limit (OEL) 0.2 ppm (1.5 mg/m³)Biphenyl
Acute Oral Toxicity (Category 4) Harmful if swallowed4-Cyano-4'-n-pentylbiphenyl
Acute Dermal Toxicity (Category 4) Harmful in contact with skin4-Cyano-4'-n-pentylbiphenyl
Acute Inhalation Toxicity (Category 4) Harmful if inhaled4-Cyano-4'-n-pentylbiphenyl

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS of Analog Compounds B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Required PPE B->C D Work in Fume Hood C->D E Handle with Care to Avoid Contact and Dust D->E F Perform Experiment E->F G Decontaminate Work Area and Equipment F->G H Segregate and Label Hazardous Waste G->H I Store Waste Appropriately H->I J Dispose via EHS I->J K In Case of Exposure, Follow First Aid Procedures L Notify Supervisor and Seek Medical Attention K->L

Caption: A flowchart outlining the key steps for the safe handling of this compound.

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